2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
描述
属性
IUPAC Name |
2-methyl-1-oxoisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDGBUUSUPLGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481072 | |
| Record name | 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54931-62-3 | |
| Record name | 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to the Structural Elucidation of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structural elucidation of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data. Instead, it details the strategic rationale behind the selection and application of modern analytical techniques, including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC). By framing the process as a first-principle investigation of a newly synthesized molecule, this guide emphasizes the causality behind experimental choices and the logic of data interpretation, providing a robust framework for validating the constitution of complex heterocyclic compounds.
Introduction: The Analytical Challenge
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific analogue, this compound (Molecular Formula: C₁₁H₉NO₃), presents a distinct analytical challenge. Its structure, featuring a fused bicyclic system, a quaternary lactam carbonyl, a carboxylic acid, and an N-methyl group, requires a multi-faceted analytical approach to prevent misassignment.
The primary objective of this guide is to establish a self-validating workflow that confirms not only the elemental composition and functional groups but also the precise connectivity of every atom in the molecule. This process is critical in drug development, where absolute structural certainty is paramount for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR).
The Strategic Analytical Workflow
A robust structural elucidation campaign follows a logical progression from broad, confirmatory data to high-resolution, specific connectivity information. The workflow is designed such that each step provides a validation checkpoint for the next.
An In-depth Technical Guide to 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS No. 54931-62-3), a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific research on this particular molecule is limited, its structural features strongly suggest its role as a potent modulator of critical enzymatic pathways. This document synthesizes information from closely related analogs and foundational biochemical principles to project its synthesis, mechanism of action, and potential therapeutic applications. We will delve into its classification as a likely inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases, with a particular focus on Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzymes. This guide is intended for researchers and professionals in drug discovery, providing both a theoretical framework and practical, field-proven experimental designs to facilitate further investigation of this promising chemical entity.
Introduction: The Isoquinolinone Scaffold in Modern Drug Discovery
The 1-oxo-1,2-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules. Its rigid, planar structure and capacity for diverse functionalization make it an ideal starting point for designing specific enzyme inhibitors. Derivatives of this scaffold have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP) and, more relevant to our topic, as mimetics of 2-oxoglutarate (2OG).
This compound belongs to a class of compounds that act as competitive inhibitors for 2OG-dependent dioxygenases.[1] These enzymes are critical for a vast array of biological processes, including collagen biosynthesis, DNA repair, and, most notably, hypoxic sensing.[2] By interfering with the binding of the endogenous substrate 2OG, these inhibitors can modulate complex signaling pathways, offering therapeutic potential for diseases ranging from anemia to cancer.[3]
This guide will focus on the probable role of this compound as an inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH), a key enzyme in the cellular response to oxygen levels.
Physicochemical Properties and Data
While extensive experimental data for this specific compound is not publicly available, its fundamental properties can be summarized. These characteristics are crucial for designing experimental protocols, including solvent selection for assays and formulation development.
| Property | Value | Source |
| CAS Number | 54931-62-3 | [3] |
| Molecular Formula | C₁₁H₉NO₃ | [4][5] |
| Molecular Weight | 203.19 g/mol | [4][5] |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=C1)C(=O)O | |
| Appearance | Solid (predicted) | [4] |
| Purity | Typically available at ≥97% | [5] |
Synthetic Strategy: A Proposed Pathway
Stage 1: Synthesis of the Precursor, 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid
A robust method for creating the isoquinolinone-4-carboxylic acid scaffold is the Castagnoli-Cushman reaction.[6] This three-component reaction utilizes homophthalic anhydride, an amine source (e.g., ammonium acetate), and a carbonyl compound. For the unsubstituted core, a formaldehyde equivalent is used.
Stage 2: N-Methylation
With the precursor in hand, the final step is the selective methylation of the nitrogen at position 2. This is a standard transformation that can be achieved under basic conditions using a methylating agent like methyl iodide or dimethyl sulfate.[7] The presence of the acidic carboxylic acid group necessitates careful choice of base and potential protection/deprotection steps, though direct methylation may be achievable with precise stoichiometric control.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. tandfonline.com [tandfonline.com]
- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Hypothetical Mechanism of Action for 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid: A Technical Guide for Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action for 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is not available in the current body of scientific literature. This guide, therefore, presents a scientifically plausible, hypothetical mechanism of action based on an in-depth analysis of structurally related compounds. The proposed mechanism and experimental protocols outlined herein are intended to serve as a foundational framework for future research and validation.
Executive Summary
This compound is a novel small molecule with a chemical scaffold suggestive of significant biological activity. While this specific compound is not extensively documented, its core structure, the 1-oxo-1,2-dihydroisoquinoline (isocarbostyril), is a privileged scaffold found in numerous bioactive natural products and synthetic compounds.[1][2] Analysis of analogous structures, particularly those bearing a carboxylic acid moiety, points toward a compelling hypothesis: the primary mechanism of action for this compound is the competitive inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, specifically PARP1 and PARP2. This guide will elucidate the rationale for this hypothesis, detail the proposed molecular interactions, and provide a comprehensive strategy for its experimental validation.
Deconstructing the Molecule: A Rationale for the PARP Inhibition Hypothesis
The structure of this compound contains key pharmacophoric features that align with known PARP inhibitors:
-
The Isocarbostyril Core: The 1-oxo-isoquinoline core acts as a nicotinamide adenine dinucleotide (NAD+) mimetic. PARP enzymes utilize NAD+ as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a process critical for DNA repair. The bicyclic lactam structure of the isocarbostyril core is designed to occupy the nicotinamide binding pocket of the PARP catalytic domain.
-
The 4-Carboxylic Acid Group: This functional group is strategically positioned to form critical hydrogen bond interactions with key amino acid residues within the PARP active site. Specifically, it is hypothesized to interact with the side chains of residues such as Glycine and Serine, anchoring the inhibitor and contributing to its binding affinity. Molecular modeling studies of similar quinoline-4-carboxylic acid derivatives have shown that the carboxyl group can interact with key residues like Arginine in the active site of enzymes.[3]
-
The 2-Methyl Group: The methylation at the N2 position can enhance metabolic stability and modulate the electronic properties of the isocarbostyril ring system, potentially fine-tuning its interaction with the active site.
This hypothesis is strongly supported by recent research demonstrating that 1-oxo-3,4-dihydroisoquinoline-4-carboxamides are potent PARP inhibitors.[4][5] These compounds share the same core scaffold and a related functional group at the 4-position, providing a strong precedent for the proposed mechanism.
Proposed Primary Mechanism of Action: Competitive Inhibition of PARP1/2
We propose that this compound functions as a competitive inhibitor of PARP1 and PARP2. The inhibition occurs through the following steps:
-
Entry into the Active Site: The planar isocarbostyril ring system allows the molecule to enter the catalytic domain of the PARP enzyme.
-
Occupation of the Nicotinamide Binding Pocket: The core scaffold mimics the nicotinamide portion of NAD+, effectively occupying its binding site.
-
Formation of Key Interactions: The 4-carboxylic acid group forms hydrogen bonds with amino acid residues that normally interact with the nicotinamide ribose of NAD+. This interaction is crucial for the inhibitor's potency.
-
Enzyme Inhibition: By occupying the active site, the compound prevents the binding of NAD+, thereby inhibiting the poly(ADP-ribosyl)ation of target proteins. This disruption of DNA repair processes can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations).
The proposed signaling pathway is illustrated in the diagram below:
Caption: Proposed mechanism of PARP1 inhibition by the compound.
Potential Secondary Mechanisms and Therapeutic Implications
While PARP inhibition is the primary proposed mechanism, the isoquinoline scaffold is known to interact with a variety of biological targets.[2][6] Potential secondary mechanisms could include:
-
Inhibition of other Enzymes: Isoquinoline alkaloids have been shown to inhibit other enzymes such as acetylcholinesterase and cytochrome P450 enzymes.[7][8]
-
DNA Intercalation: Some isoquinoline derivatives can intercalate into DNA, which could contribute to cytotoxic effects.[6]
-
Anti-inflammatory Activity: Related quinoline-4-carboxylic acid derivatives have demonstrated anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[3][9]
The primary therapeutic implication of a PARP inhibitor is in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as certain types of ovarian, breast, prostate, and pancreatic cancers.
Experimental Validation Strategy
A multi-tiered approach is necessary to validate the proposed mechanism of action. The following experimental workflow is recommended:
Caption: A workflow for validating the proposed mechanism of action.
In Vitro Experimental Protocols
5.1.1 PARP1 and PARP2 Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PARP1 and PARP2.
-
Methodology:
-
Utilize a commercially available colorimetric or fluorescent PARP activity assay kit.
-
Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add recombinant human PARP1 or PARP2 enzyme, the test compound at various concentrations, and the reaction buffer containing NAD+ and activated DNA.
-
Incubate the plate according to the manufacturer's instructions to allow for the PARP reaction.
-
Add the detection reagents to measure the amount of ADP-ribose produced.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
5.1.2 Binding Affinity Determination using Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics (kon, koff) and affinity (KD) of the compound to PARP1.
-
Methodology:
-
Immobilize recombinant human PARP1 onto a sensor chip.
-
Prepare a series of concentrations of the test compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
After each injection, allow for dissociation of the compound from the immobilized PARP1.
-
Regenerate the sensor surface if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Cell-Based Experimental Protocols
5.2.1 Cellular PARP Activity Assay (PARylation)
-
Objective: To confirm that the compound inhibits PARP activity within a cellular context.
-
Methodology:
-
Culture a suitable cancer cell line (e.g., HeLa) in 96-well plates.
-
Treat the cells with various concentrations of the test compound for a specified period.
-
Induce DNA damage using a known agent (e.g., H2O2 or methyl methanesulfonate) to stimulate PARP activity.
-
Lyse the cells and perform an ELISA or Western blot to detect the levels of poly(ADP-ribose) (PAR).
-
Quantify the PAR levels and determine the concentration-dependent inhibition of PARP activity by the test compound.
-
5.2.2 DNA Damage Response Assay (γH2AX Foci Formation)
-
Objective: To visualize the downstream effect of PARP inhibition on DNA repair.
-
Methodology:
-
Grow cells on coverslips and treat them with the test compound.
-
Induce DNA damage.
-
Fix and permeabilize the cells.
-
Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Add a fluorescently labeled secondary antibody.
-
Visualize and quantify the formation of γH2AX foci using fluorescence microscopy. An increase in the number and persistence of foci in compound-treated cells indicates inhibition of DNA repair.
-
Data Presentation
All quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Enzymatic Inhibition and Binding Affinity
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 KD (nM) |
|---|---|---|---|
| Test Compound | TBD | TBD | TBD |
| Olaparib (Control) | ~5 | ~1 | ~2 |
Table 2: Cellular Activity
| Compound | Cellular PARP Inhibition IC50 (nM) | Cell Line |
|---|---|---|
| Test Compound | TBD | HeLa |
| Olaparib (Control) | ~10 | HeLa |
Conclusion
The structural features of this compound strongly suggest a mechanism of action centered on the inhibition of PARP enzymes. This hypothesis is built upon a solid foundation of structure-activity relationships derived from analogous compounds. The proposed experimental validation strategy provides a clear and robust path to confirm this mechanism, from initial in vitro enzyme inhibition assays to cell-based functional assays. Successful validation would position this compound as a promising candidate for further preclinical development as an anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Therapeutic Potential of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential therapeutic targets of the novel compound, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. While direct biological data for this specific molecule is nascent, this document leverages structure-activity relationships from closely related 1-oxo-dihydroisoquinoline and quinoline-4-carboxylic acid analogs to propose and validate high-probability therapeutic targets. We will explore potential applications in oncology and enzyme inhibition, providing detailed, field-proven experimental protocols to systematically evaluate the compound's mechanism of action. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure a robust and logical investigative workflow.
Introduction: The Rationale for Investigating this compound
The 1-oxo-1,2-dihydroisoquinoline core is a recurring motif in compounds targeting critical cellular pathways. The addition of a carboxylic acid at the 4-position and a methyl group on the nitrogen at position 2 creates a unique chemical entity with specific steric and electronic properties that can be exploited for therapeutic targeting. Analysis of structurally analogous compounds reveals a strong precedent for activity in two primary areas: oncology, through the modulation of key signaling and survival proteins, and the direct inhibition of enzymes crucial to disease pathogenesis.
Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline scaffold have demonstrated potent cytotoxic effects and have been investigated as antitumor, anti-angiogenesis, and anti-glioma agents.[4] Furthermore, the quinoline-4-carboxylic acid framework is present in compounds designed as inhibitors of enzymes like histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH).[5][6] This guide will therefore focus on the following high-priority potential target classes for this compound.
Potential Target Classes:
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Poly(ADP-ribose) Polymerase (PARP): A key enzyme in DNA damage repair, particularly relevant in oncology.
-
B-cell lymphoma 2 (Bcl-2) Family Proteins: Critical regulators of apoptosis, often dysregulated in cancer.
-
P-glycoprotein (P-gp/ABCB1): An ATP-binding cassette transporter responsible for multidrug resistance in cancer.
This document will provide the scientific rationale and detailed experimental workflows for validating the interaction of the title compound with each of these potential targets.
Target Validation Strategy I: Poly(ADP-ribose) Polymerase (PARP) Inhibition
Scientific Rationale
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs. A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold, which is structurally very similar to our compound of interest, was recently designed and validated as a potent inhibitor of PARP1 and PARP2.[7][8] The core structure acts as a nicotinamide adenine dinucleotide (NAD+) mimetic, binding to the enzyme's catalytic domain. The 1-oxo group and the carboxylic acid moiety of our target compound could potentially mimic the key interactions of the carboxamide group in these known inhibitors.
Proposed Mechanism of Action: Catalytic Inhibition
We hypothesize that this compound acts as a competitive inhibitor at the NAD+ binding site of PARP1/2. The isoquinolinone core would occupy the nicotinamide binding pocket, while the carboxylic acid could form hydrogen bonds with key amino acid residues, preventing the binding of NAD+ and subsequent poly(ADP-ribosyl)ation of target proteins. This disruption of DNA repair would be particularly cytotoxic to cancer cells reliant on PARP for survival.
Caption: Proposed mechanism of PARP inhibition leading to cancer cell apoptosis.
Experimental Protocol: In Vitro PARP1/2 Inhibition Assay
This protocol outlines a robust, self-validating system to determine the compound's inhibitory activity against PARP1 and PARP2.
Objective: To quantify the IC50 value of this compound against human PARP1 and PARP2 enzymes.
Methodology: A commercially available colorimetric activity assay kit will be used, following the supplier's method description.[7][8] This ensures the use of a validated system with appropriate controls.
Step-by-Step Protocol:
-
Compound Preparation:
-
Dissolve the test compound in 100% DMSO to create a 10 mM stock solution.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Olaparib, a known PARP inhibitor, will be used as a positive control.[7] A DMSO-only control will serve as the negative control.
-
-
Assay Plate Preparation:
-
Add 25 µL of the diluted compound or control to designated wells of a 96-well plate pre-coated with histones.
-
Add 50 µL of the PARP enzyme/reaction buffer mix (containing biotinylated NAD+) to each well.
-
-
Incubation:
-
Incubate the plate for 1 hour at room temperature to allow the PARP reaction to proceed.
-
-
Detection:
-
Wash the plate to remove unreacted NAD+.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes. This will bind to the biotinylated ADP-ribose chains on the histones.
-
Wash the plate again.
-
Add 100 µL of HRP substrate and incubate until a color change is visible.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Index (PARP1/PARP2) |
| Test Compound | Experimental | Experimental | Calculated |
| Olaparib (Control) | Literature | Literature | Literature |
Target Validation Strategy II: Bcl-2 Family Protein Inhibition
Scientific Rationale
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic members like Bcl-2 and Mcl-1 is a hallmark of many cancers, allowing tumor cells to evade programmed cell death.[9] Small molecules that inhibit these proteins can restore apoptotic sensitivity. Notably, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as dual inhibitors of Bcl-2 and Mcl-1.[9] The core scaffold of our test compound shares similarities with these inhibitors, suggesting it could bind to the hydrophobic BH3-binding groove of anti-apoptotic Bcl-2 family members.
Proposed Mechanism of Action: Disruption of Protein-Protein Interactions
We hypothesize that the compound binds to the BH3-binding groove of Bcl-2 and/or Mcl-1, mimicking the action of pro-apoptotic BH3-only proteins (e.g., Bim, Bad). This would prevent the sequestration of these pro-apoptotic proteins, freeing them to activate the mitochondrial apoptosis pathway, leading to caspase activation and cell death.
Caption: Workflow of Bcl-2/Mcl-1 inhibition to induce apoptosis.
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for Bcl-2, Mcl-1, and Bcl-XL proteins.
Methodology: This is a competitive binding assay. A fluorescently labeled BH3 peptide (e.g., FAM-Bim-BH3) is incubated with the recombinant Bcl-2 family protein. The binding causes the peptide to tumble slowly, resulting in a high fluorescence polarization signal. A competing compound will displace the peptide, causing it to tumble faster and decrease the polarization signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS, 0.01% Triton X-100).
-
Dilute recombinant human Bcl-2, Mcl-1, and Bcl-XL proteins to a final concentration of 50 nM in assay buffer.
-
Dilute a FAM-labeled Bim BH3 peptide to a final concentration of 25 nM.
-
Prepare serial dilutions of the test compound and a known pan-Bcl-2 inhibitor (e.g., ABT-263) as a positive control.
-
-
Assay Procedure:
-
In a black 384-well plate, add the protein, fluorescent peptide, and diluted compound to a final volume of 20 µL.
-
Include controls:
-
High Polarization: Protein + Peptide + DMSO
-
Low Polarization: Peptide + DMSO (no protein)
-
-
-
Incubation and Measurement:
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate filters (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
Convert raw polarization values (mP) to percent inhibition.
-
Plot percent inhibition versus log [compound concentration] and fit to a dose-response curve to obtain the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, incorporating the known Kd of the fluorescent peptide.
-
Data Presentation:
| Compound | Bcl-2 Ki (µM) | Mcl-1 Ki (µM) | Bcl-XL Ki (µM) |
| Test Compound | Experimental | Experimental | Experimental |
| ABT-263 (Control) | Literature | Literature | Literature |
Target Validation Strategy III: P-glycoprotein (ABCB1) Inhibition
Scientific Rationale
Multidrug resistance (MDR) is a major cause of chemotherapy failure. A primary mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp, also known as ABCB1), which actively transports a wide range of anticancer drugs out of the cell.[10] There is significant interest in developing P-gp inhibitors to reverse MDR. A recent study developed a quantitative structure-activity relationship (QSAR) model for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-gp inhibitors, demonstrating that this scaffold is a promising starting point for combating MDR.[10][11] The structural features of our target compound fit within the parameters of this validated model.
Proposed Mechanism of Action: Reversal of Drug Efflux
We hypothesize that the compound inhibits the function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapy drugs in resistant cancer cells. The inhibition could be either through direct competition for the drug-binding site or through allosteric modulation of the transporter's ATPase activity.
Experimental Protocol: Calcein-AM Efflux Assay
Objective: To determine the ability of the test compound to inhibit P-gp-mediated efflux in a cell-based assay.
Methodology: This assay uses Calcein-AM, a non-fluorescent P-gp substrate. Inside the cell, esterases cleave the AM group, yielding the highly fluorescent calcein, which is not a P-gp substrate. In P-gp overexpressing cells, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to calcein accumulation and a strong fluorescent signal.
Step-by-Step Protocol:
-
Cell Culture:
-
Use a pair of cell lines: a parental drug-sensitive line (e.g., KB-3-1) and a P-gp-overexpressing, multidrug-resistant subline (e.g., KB-V1).
-
Culture cells to ~80% confluency in appropriate media.
-
-
Assay Setup:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash cells with warm HBSS.
-
Pre-incubate cells for 30 minutes with various concentrations of the test compound. Use Verapamil as a positive control inhibitor.
-
-
Substrate Loading and Efflux:
-
Add Calcein-AM (final concentration ~0.25 µM) to the wells containing the test compound and incubate for another 30 minutes.
-
Wash the cells with ice-cold HBSS to stop the efflux.
-
-
Fluorescence Measurement:
-
Add fresh HBSS to the wells.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).
-
-
Data Analysis:
-
Calculate the fold-increase in fluorescence in the presence of the inhibitor compared to the vehicle control in the P-gp-overexpressing cells.
-
Plot the fluorescence intensity against the inhibitor concentration to determine the EC50 (the concentration that restores 50% of the fluorescence).
-
Data Presentation:
| Compound | P-gp Inhibition EC50 (µM) in KB-V1 cells |
| Test Compound | Experimental |
| Verapamil (Control) | Literature |
Conclusion and Future Directions
This guide outlines a targeted, hypothesis-driven approach to elucidate the therapeutic potential of this compound. By leveraging data from structurally related compounds, we have prioritized PARP, Bcl-2 family proteins, and P-glycoprotein as high-probability targets. The detailed experimental protocols provided herein offer a clear and robust pathway for validating these interactions. Positive results from these initial in vitro assays would warrant progression to more complex studies, including cell-based apoptosis and DNA damage assays, cellular thermal shift assays (CETSA) for target engagement confirmation, and ultimately, in vivo efficacy studies in relevant cancer models. This structured approach ensures a scientifically rigorous evaluation, paving the way for the potential development of a novel therapeutic agent.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Isoquinolinone Core - A Privileged Scaffold in Medicinal Chemistry
The 1-oxo-1,2-dihydroisoquinoline moiety represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an ideal starting point for the design of potent and selective therapeutic agents. Notably, derivatives of this core have demonstrated significant activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1] Inhibition of PARP has emerged as a clinically validated strategy in oncology, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[2] This guide focuses on a specific, yet under-explored, derivative: 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid . We will delve into its proposed synthesis, physicochemical properties, and potential as a modulator of biological systems, particularly in the context of PARP inhibition.
Section 1: Synthesis of the Core Scaffold - A Strategic Approach
A plausible and efficient route to the N-methylated target compound involves a multi-step sequence commencing with readily available starting materials, as outlined below. The key cyclization step relies on an intramolecular Dieckmann condensation.[4][5]
Proposed Synthetic Pathway
The proposed synthesis begins with the reaction of homophthalic anhydride with sarcosine (N-methylglycine) to form an intermediate N-substituted homophthalamic acid. Subsequent esterification and a base-mediated intramolecular Dieckmann condensation would yield the methyl ester of the target compound, which can then be hydrolyzed to the final carboxylic acid.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(2-carboxybenzyl)-N-methylglycine
-
To a stirred solution of sarcosine (1.1 equivalents) in a suitable aprotic solvent (e.g., THF), add homophthalic anhydride (1.0 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the disappearance of the starting materials.
-
Upon completion, the product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
The resulting solid can be washed with a non-polar solvent (e.g., hexane) and dried to yield the desired dicarboxylic acid intermediate.
Step 2: Synthesis of Dimethyl N-(2-carboxybenzyl)-N-methylglycinate
-
Suspend the dicarboxylic acid from Step 1 in methanol.
-
Cool the suspension to 0 °C and add thionyl chloride (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
The crude diester can be purified by column chromatography on silica gel.
Step 3: Synthesis of Methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (Dieckmann Condensation)
-
Prepare a solution of sodium methoxide in methanol.
-
Add the diester from Step 2 to the sodium methoxide solution at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours. The intramolecular condensation will result in the formation of the cyclic β-keto ester.[6]
-
After cooling, neutralize the reaction with an acidic workup (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the methyl ester of the target compound.
Step 4: Synthesis of this compound
-
Dissolve the methyl ester from Step 3 in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield the final product.
Section 2: Physicochemical Properties
The introduction of the N-methyl group is expected to alter the physicochemical properties of the parent isoquinolinone carboxylic acid.
| Property | Parent Compound (1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid) | N-Methylated Compound (this compound) | Rationale for Predicted Change |
| Molecular Weight | 189.17 g/mol | 203.19 g/mol | Addition of a methyl group (-CH3). |
| LogP (Predicted) | Lower | Higher | The methyl group increases lipophilicity. |
| Hydrogen Bond Donors | 2 (NH and COOH) | 1 (COOH) | The N-H proton is replaced by a methyl group. |
| Hydrogen Bond Acceptors | 3 (C=O, C=O, OH) | 3 (C=O, C=O, OH) | Unchanged. |
| Acidity (pKa of COOH) | Slightly higher | Slightly lower | The electron-donating methyl group may slightly decrease the acidity of the carboxylic acid. |
Section 3: Biological Activity and Therapeutic Potential
The primary therapeutic interest in the 1-oxo-1,2-dihydroisoquinoline scaffold lies in its ability to inhibit PARP enzymes.[7]
PARP Inhibition: Mechanism of Action
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[8] Upon detection of an SSB, PARP1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[1] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.
Many PARP inhibitors, including those based on the isoquinolinone scaffold, are NAD+ mimetics. They bind to the nicotinamide-binding pocket of the PARP catalytic domain, preventing the synthesis of PAR chains.[4] This inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/2), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as "synthetic lethality".[2]
Caption: The role of PARP in DNA repair and the principle of synthetic lethality.
Structure-Activity Relationship (SAR) and the Role of N-Methylation
While extensive SAR studies have been conducted on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives as PARP inhibitors, data on the specific impact of N-methylation of the core lactam is scarce.[4] In many related heterocyclic inhibitors, the lactam N-H group often participates in a crucial hydrogen bond interaction with the protein backbone of the target enzyme. For PARP inhibitors, this interaction typically involves the backbone amide of Gly863 in the nicotinamide-binding pocket.
The replacement of this hydrogen bond donor with a methyl group in This compound would abrogate this potential interaction. This could lead to a decrease in binding affinity and, consequently, reduced inhibitory potency. However, the methyl group could also induce a conformational change in the ligand or the protein that might be favorable for binding. Furthermore, N-methylation can improve cell permeability and metabolic stability, which are desirable properties for a drug candidate.
Alkylation studies on related quinoline systems have shown that N-methylation can occur, though it may not always be the primary product if other nucleophilic sites are present.[9] The biological evaluation of the N-methylated analog is therefore essential to determine the net effect of this structural modification.
Section 4: Future Directions and Conclusion
This compound represents an intriguing yet uncharacterized molecule within a therapeutically important class of compounds. This guide has provided a plausible, experimentally grounded pathway for its synthesis, which can serve as a starting point for its chemical investigation.
The key questions that remain to be answered are experimental:
-
Feasibility of the Proposed Synthesis: The Dieckmann condensation is a powerful tool, but its efficiency can be substrate-dependent. Experimental validation of the proposed route is the first critical step.
-
Biological Activity: The primary hypothesis is that this compound will act as a PARP inhibitor. In vitro assays against PARP1 and PARP2 are necessary to confirm this and to quantify its potency (IC50).
-
Impact of N-Methylation: A direct comparison of the biological activity of the N-methylated compound with its N-unsubstituted counterpart will provide valuable SAR insights for this scaffold.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]
An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Abstract: This technical guide provides a comprehensive, predicted spectroscopic analysis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, a compound of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes data from structurally related analogs to forecast its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies outlined herein are designed to serve as a robust reference for researchers involved in the synthesis, identification, and characterization of novel isoquinolone derivatives. Every prediction is grounded in established principles of spectroscopy and supported by data from peer-reviewed literature, ensuring a high degree of scientific integrity.
Introduction and Molecular Overview
This compound belongs to the isoquinolone class of heterocyclic compounds, a scaffold present in numerous biologically active molecules. The structure incorporates a bicyclic aromatic system, a lactam functionality (an N-methylated amide within the ring), and a carboxylic acid group. These features make it a compelling target for synthetic chemists and drug discovery professionals. Accurate characterization is paramount, and spectroscopic methods are the cornerstone of this process.
This guide addresses a critical knowledge gap by providing a detailed predictive analysis of the compound's spectroscopic properties. The insights are derived from empirical data available for analogous structures, including quinoline-4-carboxylic acids and various N-substituted isoquinolones.[1][2][3][4][5]
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS).
Methodology for Spectral Prediction: The predicted chemical shifts are based on an analysis of structurally similar compounds, including 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives and various N-substituted isoquinolones.[2][6] The electron-donating N-methyl group and the electron-withdrawing carbonyl and carboxyl groups significantly influence the electronic environment of the protons and carbons, causing predictable upfield or downfield shifts. The spectra for related quinoline-4-carboxylic acids provide a strong basis for the aromatic region predictions.[1][3]
Hypothetical Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable proton of the -COOH group is observable.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Record standard ¹H and ¹³C{¹H} spectra at room temperature. For complete assignment, two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |
| H-5 | 8.25 - 8.35 | d | J = 7.5 - 8.5 | Peri-deshielding by the C1-carbonyl group causes a significant downfield shift. |
| H-8 | 8.10 - 8.20 | d | J = 7.5 - 8.5 | Deshielded by the aromatic ring current. |
| H-6 | 7.80 - 7.90 | t | J = 7.0 - 8.0 | Typical aromatic triplet, influenced by adjacent protons. |
| H-7 | 7.60 - 7.70 | t | J = 7.0 - 8.0 | Typical aromatic triplet, generally the most upfield of the benzo protons. |
| H-3 | 7.40 - 7.50 | s | - | Olefinic proton on a carbon adjacent to the nitrogen and C4-carboxyl group. |
| N-CH₃ | 3.60 - 3.70 | s | - | Singlet for the N-methyl group, consistent with related N-methyl lactams. |
| COOH | 13.0 - 14.0 | br s | - | Broad singlet, typical for a carboxylic acid proton. Highly dependent on solvent and concentration. |
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale & Notes |
| C=O (Carboxyl) | 167.0 - 169.0 | Standard chemical shift for a carboxylic acid carbonyl carbon. |
| C=O (Lactam) | 161.0 - 163.0 | Typical range for a cyclic amide (lactam) carbonyl. |
| C-8a | 138.0 - 140.0 | Quaternary carbon at the ring junction. |
| C-7 | 133.0 - 135.0 | Aromatic methine carbon. |
| C-5 | 129.0 - 131.0 | Aromatic methine carbon. |
| C-4a | 127.5 - 129.5 | Quaternary carbon at the ring junction. |
| C-6 | 126.0 - 128.0 | Aromatic methine carbon. |
| C-8 | 124.0 - 126.0 | Aromatic methine carbon. |
| C-3 | 118.0 - 120.0 | Olefinic carbon adjacent to nitrogen. |
| C-4 | 115.0 - 117.0 | Olefinic carbon bearing the carboxyl group. |
| N-CH₃ | 35.0 - 37.0 | Aliphatic carbon of the N-methyl group. |
Predicted Infrared (IR) Spectroscopic Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Methodology for Spectral Prediction: The predicted IR absorption bands are based on the well-established frequencies for the functional groups in the target molecule. Data from similar structures, such as 2-oxo-1,2-dihydroquinoline derivatives, confirm the expected ranges for the lactam and carboxylic acid moieties.[2][7] The hydrogen bonding of the carboxylic acid is expected to produce a very broad O-H stretch.
Hypothetical Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using the Attenuated Total Reflectance (ATR) technique with a small amount of solid sample, or by preparing a KBr (potassium bromide) pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | The very broad nature is due to hydrogen bonding, a hallmark of carboxylic acid dimers. |
| 3100 - 3000 | C-H stretch (Aromatic/Olefinic) | Medium | Characteristic sp² C-H stretching vibrations. |
| ~1720 - 1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Carbonyl of the dimerized carboxylic acid. |
| ~1660 - 1640 | C=O stretch (Lactam) | Strong, Sharp | Amide I band, characteristic of the cyclic amide (lactam) carbonyl. |
| ~1610, 1580, 1470 | C=C stretch (Aromatic) | Medium to Weak | Skeletal vibrations of the aromatic and pyridinone rings. |
| ~1250 - 1210 | C-O stretch (Carboxylic Acid) | Strong | Coupled with O-H in-plane bending. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and structural features.
Methodology for Spectral Prediction: The predicted molecular ion and fragmentation pattern are based on the calculated exact mass and established fragmentation pathways for quinoline-4-carboxylic acids and other isoquinoline alkaloids.[8][9][10] The most common fragmentation pathways involve the loss of small, stable molecules like CO₂, CO, and radicals from the substituent groups.
Hypothetical Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent protonated molecular ion [M+H]⁺ in positive mode or a deprotonated ion [M-H]⁻ in negative mode.
-
Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the exact mass. Tandem mass spectrometry (MS/MS) would be performed on the isolated molecular ion to induce fragmentation and elucidate the structure.
Predicted Data (ESI+):
-
Molecular Formula: C₁₁H₉NO₃
-
Exact Mass: 203.0582
-
Predicted [M+H]⁺: m/z 204.0655
Predicted Fragmentation Pathway:
The primary fragmentation in positive ion mode is expected to initiate from the carboxylic acid group.
Caption: Predicted ESI+ fragmentation pathway for the target molecule.
Interpretation of Fragmentation:
-
Loss of Water (-18 Da): A common initial loss from the protonated carboxylic acid, forming an acylium ion. This would result in a fragment at m/z 186.0550 .
-
Loss of Carbon Monoxide (-28 Da): Subsequent loss of CO from the acylium ion is a characteristic fragmentation of many aromatic carbonyl compounds, leading to a fragment at m/z 158.0600 .
-
Loss of Carboxyl Radical (-45 Da): Direct loss of the entire carboxyl group as a radical is another plausible pathway, which would also lead to a fragment at m/z 158.0600 .
-
Loss of Methyl Radical (-15 Da): Fragmentation involving the N-methyl group is also possible, though likely less favorable than losses from the carboxylic acid.
Conclusion
This technical guide presents a detailed, predictive spectroscopic profile for this compound. By synthesizing data from closely related and well-characterized compounds, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. These predictions, along with the outlined hypothetical experimental protocols, provide a valuable resource for researchers, enabling more efficient identification and characterization of this and similar molecules in a drug discovery and development context. The true value of this guide lies in its dual function as both a predictive reference and a methodological framework for empirical validation.
References
- 1. Secure Verification [cherry.chem.bg.ac.rs]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chempap.org [chempap.org]
Navigating the Preformulation Gauntlet: A Technical Guide to the Solubility and Stability of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing significant pharmacological activity.[1][2][3] The successful progression of any new chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for assessing the solubility and stability of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. While specific experimental data for this compound is not widely available, this document leverages data from structurally related analogs and established principles of preformulation science to provide a robust framework for its characterization. By detailing experimental protocols and the rationale behind them, this guide serves as a practical resource for researchers navigating the critical early stages of drug development.
Introduction to the this compound Scaffold
The molecule at the center of this guide, this compound, belongs to the broad class of isoquinoline derivatives. These compounds are of significant interest in pharmacology due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The subject molecule features a bicyclic aromatic core composed of a benzene ring fused to a pyridine ring, a common feature in many therapeutic agents.[4][5]
The specific substitutions on this scaffold—a methyl group at the 2-position, an oxo group at the 1-position, and a carboxylic acid at the 4-position—are expected to significantly influence its physicochemical properties. Understanding the interplay of these functional groups is paramount for predicting its behavior in various solvent systems and under different stress conditions. This guide will provide the foundational knowledge and experimental approaches necessary to build a comprehensive physicochemical profile of this promising molecule.
Predicted Physicochemical Properties and Their Implications
| Property | Predicted Characteristic | Rationale and Implication for Solubility & Stability |
| Molecular Weight | ~217.2 g/mol | A relatively low molecular weight is generally favorable for good solubility and permeability. |
| pKa | Acidic (due to carboxylic acid), potentially weakly basic (due to the isoquinoline nitrogen) | The carboxylic acid group (pKa ~3-5) will dominate the ionization profile, leading to significantly increased solubility at pH values above its pKa. The basicity of the isoquinoline nitrogen is likely suppressed by the adjacent electron-withdrawing oxo group. |
| LogP | Moderately lipophilic | The aromatic core contributes to lipophilicity, while the carboxylic acid and oxo groups increase polarity. The N-methyl group will slightly increase lipophilicity compared to its unsubstituted counterpart. This balance will influence its solubility in both aqueous and organic media. |
| Hydrogen Bonding | Contains both hydrogen bond donors (carboxylic acid) and acceptors (oxo group, carboxylic acid) | The ability to form hydrogen bonds will be crucial for its interaction with water and other protic solvents, impacting its aqueous solubility. |
| Melting Point | Likely a high-melting-point solid | The planar aromatic structure and potential for intermolecular hydrogen bonding suggest a stable crystal lattice, which can correlate with lower solubility. For instance, 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has a reported melting point of 310°C.[7] |
Comprehensive Solubility Assessment
A compound's solubility is a critical determinant of its bioavailability and developability. It is essential to assess both its thermodynamic and kinetic solubility to gain a complete picture.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of the dissolved compound in a saturated solution that is in equilibrium with the solid form. This is a critical parameter for understanding the intrinsic solubility of the drug substance.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) and incubated for a shorter period. It is often higher than the thermodynamic solubility as it reflects the supersaturated state before precipitation occurs. This is a high-throughput screening parameter relevant to early-stage discovery.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant buffers.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to vials containing each of the selected buffers (e.g., 5-10 mg in 1 mL of buffer).
-
Ensure that undissolved solid remains visible to confirm saturation.
-
-
Equilibration:
-
Tightly cap the vials and place them in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake for a sufficient time to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Preparation and Analysis:
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Calculate the solubility by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.
-
Experimental Protocol: Kinetic Solubility Determination (High-Throughput Method)
Objective: To rapidly assess the aqueous solubility of the compound from a DMSO stock solution.
Materials:
-
10 mM DMSO stock solution of this compound
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader with a turbidity or nephelometry module
Procedure:
-
Compound Addition:
-
Add the DMSO stock solution to the wells of a 96-well plate containing the aqueous buffer (e.g., 2 µL of 10 mM stock into 198 µL of PBS for a final concentration of 100 µM).
-
-
Incubation:
-
Shake the plate at room temperature for a defined period (e.g., 1.5 - 2 hours).
-
-
Precipitation Detection:
-
Measure the turbidity or light scattering of each well using a plate reader to detect the formation of a precipitate.
-
The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.
-
In-depth Stability Assessment: Forced Degradation Studies
Forced degradation studies, or stress testing, are essential for identifying the likely degradation products of a drug substance and elucidating its degradation pathways. This information is crucial for developing stable formulations and establishing appropriate storage conditions.
Common Degradation Pathways for Isoquinoline Derivatives
Given the structure of this compound, the following degradation pathways should be considered:
-
Hydrolysis: The amide bond within the isoquinoline ring system could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: The electron-rich aromatic system may be prone to oxidation, especially in the presence of oxidizing agents or under exposure to light and oxygen.
-
Photodegradation: Aromatic compounds can absorb UV light, which may lead to photochemical reactions and degradation.
-
Decarboxylation: The carboxylic acid group could potentially be lost under thermal stress.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
Solution of the compound in a suitable solvent (e.g., 1 mg/mL in a mixture of acetonitrile and water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS)
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix the compound solution with an equal volume of 1 M HCl. Heat at a controlled temperature (e.g., 80°C) for a defined period.
-
Base Hydrolysis: Mix the compound solution with an equal volume of 1 M NaOH. Keep at room temperature or heat gently.
-
Oxidative Degradation: Mix the compound solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-PDA-MS method. This method must be able to separate the parent compound from all major degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Identify the major degradation products using the mass spectrometry data.
-
Determine the peak purity of the parent compound under each stress condition using the PDA detector.
-
Visualization of the Forced Degradation Workflow
Caption: A typical experimental workflow for forced degradation studies.
Data Interpretation and Strategic Implications
The data generated from these solubility and stability studies are fundamental to making informed decisions in the drug development process.
-
Solubility Data:
-
Low aqueous solubility may necessitate formulation strategies such as salt formation (if a basic center is present and sufficiently strong), co-solvents, or amorphous solid dispersions.
-
The pH-solubility profile will guide the selection of the most appropriate formulation for the intended route of administration.
-
-
Stability Data:
-
Identification of degradation pathways allows for the development of mitigation strategies. For example, if the compound is found to be sensitive to oxidation, the final drug product may require packaging under an inert atmosphere or the inclusion of antioxidants.
-
The stability data informs the selection of appropriate storage conditions and the determination of the drug substance's retest period or the drug product's shelf life.
-
Conclusion
While direct experimental data for this compound remains to be published, a robust physicochemical characterization can be achieved by applying the principles and methodologies outlined in this guide. A thorough investigation of its solubility and stability is not merely a data-gathering exercise; it is a critical step in de-risking a promising new chemical entity and paving the way for its successful development into a safe and effective therapeutic agent. The isoquinoline core continues to be a privileged scaffold in medicinal chemistry, and a solid understanding of the preformulation properties of its derivatives is essential for unlocking their full therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. books.rsc.org [books.rsc.org]
- 6. 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H9NO3 | CID 589850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | 34014-51-2 [sigmaaldrich.com]
- 8. 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid | C10H7NO3 | CID 643161 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of "2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid"
An in-depth guide to the proposed synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document provides a comprehensive, step-by-step protocol based on established chemical transformations for researchers, scientists, and professionals in the field of drug development.
Introduction and Significance
The isoquinolinone core is a privileged scaffold found in numerous biologically active natural products and synthetic molecules.[1] The specific target molecule, this compound, possesses the key structural features of an N-alkylated lactam and a carboxylic acid moiety, making it a valuable building block for the synthesis of more complex pharmaceutical agents, including potential enzyme inhibitors. For instance, related 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a clinically validated cancer target.[2] This guide outlines a proposed multi-step synthesis to obtain this target molecule with high purity.
Proposed Synthetic Strategy Overview
Due to the absence of a direct, single-publication protocol for the target molecule, this guide proposes a robust, four-step synthetic route. The strategy is grounded in well-established reactions for the construction and functionalization of the isoquinolone ring system. The workflow is as follows:
-
Step 1: Cyclization - Synthesis of the core isoquinolone structure, ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate, via the Castagnoli-Cushman reaction.
-
Step 2: Aromatization - Oxidation of the tetrahydroisoquinolone intermediate to the aromatic ethyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate.
-
Step 3: N-Methylation - Alkylation of the lactam nitrogen to introduce the methyl group, yielding ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate.
-
Step 4: Hydrolysis - Saponification of the ethyl ester to afford the final product, this compound.
This approach allows for the controlled construction and modification of the molecule, ensuring high yields and purity at each stage.
Caption: Proposed four-step synthetic workflow.
Part 1: Synthesis of the Isoquinolone Core
Step 1: Synthesis of Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
The foundational step is the construction of the isoquinolone ring system using the Castagnoli-Cushman reaction (CCR). This versatile reaction involves the condensation of an imine with a cyclic anhydride, such as homophthalic anhydride, to form a polysubstituted lactam.[3] In this protocol, we adapt a three-component variant that generates the required N-unsubstituted isoquinolone core.[2]
Reaction Scheme:
Homophthalic Anhydride + Glyoxylic Acid Ethyl Ester + Ammonium Acetate → Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Protocol:
-
To a solution of homophthalic anhydride (1.0 eq) in glacial acetic acid (5 mL per mmol of anhydride), add glyoxylic acid ethyl ester (1.1 eq, as a 50% solution in toluene) and ammonium acetate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water, followed by a cold solution of saturated sodium bicarbonate to remove unreacted acetic acid.
-
Wash the solid again with water until the filtrate is neutral.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol to yield ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate as a white to off-white solid. The formation of the trans-isomer is generally favored thermodynamically.[4]
| Reagent | Molar Eq. | Purpose |
| Homophthalic Anhydride | 1.0 | Anhydride source for CCR |
| Glyoxylic Acid Ethyl Ester | 1.1 | Aldehyde component |
| Ammonium Acetate | 1.5 | Ammonia source for imine formation |
| Glacial Acetic Acid | Solvent | Reaction medium |
Rationale: The Castagnoli-Cushman reaction is a powerful tool for building the core lactam structure in a single, efficient step.[1][5] Using ammonium acetate as the nitrogen source in a three-component reaction simplifies the procedure by avoiding the pre-synthesis and isolation of a potentially unstable imine.[2]
Step 2: Aromatization to Ethyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
To achieve the desired aromatic isoquinolone system, the C3-C4 single bond in the tetrahydro intermediate must be oxidized to a double bond. This dehydrogenation can be accomplished using a variety of oxidizing agents.
Protocol:
-
Dissolve the ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate (1.0 eq) from Step 1 in a suitable solvent such as dioxane or toluene (10 mL per mmol).
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) or activated manganese dioxide (MnO₂, 5-10 eq).
-
Heat the mixture to reflux (80-110 °C) for 12-24 hours. Monitor the reaction by TLC.
-
After cooling, filter the reaction mixture through a pad of Celite to remove solid byproducts (e.g., DDQ-H₂ or MnO).
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford ethyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate.
| Reagent | Molar Eq. | Purpose |
| DDQ or MnO₂ | 1.2 - 10 | Oxidizing Agent |
| Dioxane or Toluene | Solvent | Reaction Medium |
Rationale: The oxidation step is crucial for forming the stable, aromatic isoquinolin-1(2H)-one system. DDQ is a highly effective and common reagent for such dehydrogenation reactions. The choice of solvent and temperature is critical to ensure complete conversion without side reactions.
Part 2: Functionalization and Final Product Formation
Step 3: N-Methylation of the Lactam Core
With the aromatic core established, the next step is the introduction of the methyl group at the N-2 position. This is a standard N-alkylation of a lactam, typically achieved by deprotonation with a base followed by reaction with an electrophilic methyl source.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF, 5 mL per mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (1.0 eq) in anhydrous DMF dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate.
| Reagent | Molar Eq. | Purpose |
| Sodium Hydride (NaH) | 1.2 | Base for deprotonation |
| Methyl Iodide (MeI) | 1.5 | Methylating agent |
| Anhydrous DMF | Solvent | Reaction Medium |
Rationale: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the lactam nitrogen, forming a nucleophilic anion that readily reacts with methyl iodide.[6][7] Anhydrous conditions are critical to prevent quenching of the base and anion intermediate.[7]
Caption: General mechanism for N-methylation.
Step 4: Hydrolysis to the Carboxylic Acid
The final step is the conversion of the ethyl ester to the target carboxylic acid via saponification (base-catalyzed hydrolysis).
Protocol:
-
Dissolve the ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq).
-
Stir the mixture vigorously at room temperature overnight. Monitor the reaction by TLC until the starting ester is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl).
-
A precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under high vacuum to afford the final product, this compound.
| Reagent | Molar Eq. | Purpose |
| LiOH·H₂O | 2-3 | Base for hydrolysis |
| THF/Water | Solvent | Reaction Medium |
| 1 M HCl | Acid | Neutralization/Precipitation |
Rationale: Base-catalyzed hydrolysis is a standard and efficient method for converting esters to carboxylic acids.[8] LiOH is often preferred for its high reactivity and clean reaction profiles. Acidification of the resulting carboxylate salt precipitates the desired carboxylic acid product.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By leveraging the power of the Castagnoli-Cushman reaction for core construction, followed by logical oxidation, N-alkylation, and hydrolysis steps, researchers can reliably access this valuable chemical entity for applications in drug discovery and development. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Castagnoli–Cushman Reaction [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
Analytical methods for "2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid"
An Application and Protocol Guide
Analytical Methods for 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Introduction
This compound is a heterocyclic compound featuring an isoquinolinone core. This scaffold is of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of more complex, biologically active molecules.[1][2] Given its role as a critical building block, ensuring the identity, purity, and quality of this compound is paramount for the integrity of subsequent research and development activities.
This guide provides a comprehensive overview of robust analytical methodologies for the characterization and quantification of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, grounded in established analytical principles and aligned with industry standards for method validation, such as the ICH Q2(R1) guidelines.[3][4][5] We will detail methods for purity determination and quantification by High-Performance Liquid Chromatography (HPLC), high-sensitivity analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development. The key properties of this compound are summarized below.
| Property | Value / Description | Source / Rationale |
| Chemical Structure | ![]() | Inferred from Name |
| Molecular Formula | C₁₁H₉NO₃ | [3][4] |
| Molecular Weight | 203.197 g/mol | [3] |
| CAS Number | 54931-62-3 | [3] |
| Functional Groups | Carboxylic acid (-COOH), Tertiary amide (lactam), Aromatic ring system | Structural Analysis |
| Acidity | The carboxylic acid moiety imparts acidic properties, making the compound suitable for analysis in acidic mobile phases to suppress ionization and enhance retention in reversed-phase chromatography. | Chemical Principles |
| UV Absorbance | The fused aromatic isoquinoline core is expected to exhibit strong UV absorbance, a property leveraged for detection in HPLC. Isoquinoline itself shows absorbance maxima that can be used as a starting point for determining the optimal wavelength.[1][6] | Spectroscopic Principles |
| Ionization Potential | The carboxylic acid group is readily deprotonated, making the molecule highly suitable for Electrospray Ionization (ESI) in the negative ion mode ([M-H]⁻) for mass spectrometry.[7] | Mass Spectrometry Principles |
Application Note 1: Purity and Assay by Reversed-Phase HPLC with UV Detection
Principle and Application
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold-standard technique for assessing the purity and determining the assay of non-volatile organic compounds in pharmaceutical development. This method separates the target analyte from its impurities based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8][9]
For this compound, the presence of the carboxylic acid group necessitates the use of an acidified mobile phase. This suppresses the ionization of the carboxylate, leading to a more hydrophobic molecule that is well-retained on the C18 column, resulting in sharp, symmetrical peaks. Detection is achieved via UV spectrophotometry, leveraging the strong chromophore of the isoquinoline ring system.[2]
Experimental Workflow Diagram
Caption: HPLC analysis workflow from sample preparation to final report.
Detailed Protocol
a) Materials and Reagents:
-
Reference Standard (RS) of this compound (≥99.5% purity)
-
Sample to be analyzed
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic acid (or Trifluoroacetic acid), HPLC grade
-
Diluent: 50:50 (v/v) Acetonitrile:Water
b) Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column oven, and DAD/VWD detector. | Standard, reliable instrumentation for pharmaceutical analysis. |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent) | C18 provides excellent hydrophobic retention for the aromatic core. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress ionization of the carboxylic acid.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B | A gradient is recommended to ensure elution of any late-eluting impurities and provide a robust separation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjustable based on concentration and detector response. |
| Detection | UV Diode Array Detector (DAD) at ~254 nm or λ_max | The isoquinoline ring system strongly absorbs UV light. A DAD allows for peak purity assessment.[1][2] |
c) Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of the Reference Standard and dissolve in 100.0 mL of diluent to obtain a stock solution of 100 µg/mL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 100.0 mL of diluent to obtain a nominal concentration of 100 µg/mL.
-
System Suitability: Before analysis, perform five replicate injections of the standard solution. The system is suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.
-
Analysis: Inject the standard and sample solutions in sequence.
-
Calculations:
-
Assay (%): (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
-
Purity (%): (Area_main_peak / Sum_of_all_peak_areas) * 100
-
Method Validation Framework
This method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[5][10]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
-
Specificity: Demonstrated by separating the main peak from potential impurities and degradation products (forced degradation studies).[4]
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration) with a correlation coefficient (R²) of ≥ 0.999.
-
Accuracy: Determined by spike-recovery studies at multiple levels, with recovery typically expected to be within 98-102%.
-
Precision: Evaluated through repeatability (multiple preparations by the same analyst on the same day) and intermediate precision (different analysts, different days). RSD should be < 2%.
-
LOD/LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on signal-to-noise ratios (3:1 and 10:1, respectively) for impurity quantification.[4]
Application Note 2: High-Sensitivity Analysis by LC-MS/MS
Principle and Application
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity, making it the ideal method for trace-level quantification, metabolite identification, or analysis in complex biological matrices. The method couples the separation power of LC with the precise mass filtering of a tandem mass spectrometer.
For this analyte, Electrospray Ionization (ESI) in negative ion mode is the logical choice, as the carboxylic acid group readily loses a proton to form a stable [M-H]⁻ precursor ion.[7] In the mass spectrometer, this precursor ion is selected, fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out background noise.
Detailed Protocol
a) Materials and Reagents:
-
Use LC-MS grade solvents (Water, Acetonitrile, Methanol) and additives (Formic Acid).
-
Prepare standards and samples in a diluent compatible with the mobile phase, typically at much lower concentrations (e.g., ng/mL range) than for HPLC-UV.
b) Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC System (e.g., Waters Acquity, Shimadzu Nexera) | UPLC provides faster analysis and sharper peaks, improving sensitivity. |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | A shorter, smaller particle size column is suitable for fast UPLC gradients. |
| Mobile Phase | As per HPLC method, using LC-MS grade reagents. | Formic acid is a volatile buffer compatible with MS.[8] |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S) | Required for quantitative MRM experiments. |
| Ion Source | Electrospray Ionization (ESI), Negative Mode | Optimal for acidic compounds to form [M-H]⁻. |
| Precursor Ion (Q1) | m/z 202.1 | [M-H]⁻ for C₁₁H₉NO₃ (MW=203.2). |
| Product Ions (Q3) | Hypothetical: m/z 158.1 (loss of CO₂), m/z 130.1 (further fragmentation) | To be determined experimentally by infusing the standard and performing a product ion scan. |
| Key MS Params | Capillary Voltage: -3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°C | Typical starting parameters, to be optimized for maximum signal. |
c) Procedure:
-
Tune the Mass Spectrometer: Infuse a ~100 ng/mL solution of the reference standard directly into the mass spectrometer to determine the optimal precursor ion and identify the most abundant, stable product ions for the MRM transitions. Optimize cone voltage and collision energy.
-
Prepare Calibration Curve: Prepare a series of standards by serial dilution, spanning the expected concentration range of the samples (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation: Dilute the sample to fall within the calibration curve range. For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be required.
-
Analysis: Acquire data using the optimized LC and MS conditions.
-
Quantification: Plot the peak area ratio (analyte/internal standard, if used) against concentration to generate a calibration curve and quantify the unknown samples.
Application Note 3: Structural Confirmation by NMR Spectroscopy
Principle and Application
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous identification and structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming its connectivity and stereochemistry. For a reference standard or a newly synthesized batch, NMR is essential to confirm that the correct chemical structure has been obtained.[11]
Detailed Protocol
a) Materials and Reagents:
-
Sample (~5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it solubilizes them well and the acidic proton is often observable.
b) Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field spectrometer (e.g., Bruker Avance).
-
Experiments: Standard ¹H, ¹³C, and optionally 2D experiments like COSY and HMBC for full assignment.
c) Procedure:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. The aromatic region (7-9 ppm) will show signals for the isoquinoline ring protons. The N-methyl group should appear as a singlet, likely around 3.5-4.0 ppm. The carboxylic acid proton, if visible, will be a broad singlet at a downfield chemical shift (>10 ppm).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will confirm the presence of 11 distinct carbon atoms, including the carbonyl carbon of the amide (~160-170 ppm) and the carboxylic acid (~170-180 ppm).
-
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and compare the chemical shifts and coupling patterns to those expected for the structure and data from similar isoquinoline derivatives.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isoquinoline, 3-methyl- | SIELC Technologies [sielc.com]
- 9. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols for the Investigation of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in Drug Discovery
Document ID: ANP-2M1O-202601
Version: 1.0
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and pharmacologists on the investigation of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid . Drawing from the established pharmacology of structurally related compounds, we postulate its primary mechanism of action as the inhibition of 2-oxoglutarate (2OG)-dependent dioxygenases, with a particular focus on Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes. This guide outlines the scientific rationale, a proposed synthetic route, and detailed protocols for the in vitro and in vivo evaluation of this compound as a potential therapeutic agent for conditions such as anemia associated with chronic kidney disease (CKD).
Scientific Rationale and Therapeutic Context
The cellular response to hypoxia is a fundamental physiological process governed by the transcription factor, Hypoxia-Inducible Factor (HIF). HIF is a heterodimer composed of an oxygen-labile α-subunit and a stable β-subunit. Under normoxic conditions, specific prolyl residues on the HIF-α subunit are hydroxylated by HIF Prolyl Hydroxylase (PHD) enzymes, which are members of the Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenase superfamily.[1][2] This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[1]
During hypoxia, the lack of molecular oxygen, a co-substrate for PHDs, inhibits this hydroxylation. Consequently, HIF-α stabilizes, translocates to the nucleus, and dimerizes with HIF-β. This active HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis (e.g., erythropoietin, EPO), iron metabolism, and angiogenesis.[2]
Small molecule inhibitors of PHDs can pharmacologically mimic a hypoxic state by preventing HIF-α degradation even under normal oxygen levels. This has emerged as a powerful therapeutic strategy. The structural motif of this compound, particularly the carboxylic acid appended to the heterocyclic core, suggests it can act as a competitive inhibitor by mimicking the natural co-substrate, 2-oxoglutarate.[3] This positions the compound as a putative therapeutic agent for anemia associated with chronic kidney disease, offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs).[4]
Diagram: The Hypoxia-Inducible Factor (HIF) Signaling Pathway
Caption: Mechanism of HIF-α regulation and the mode of action for PHD inhibitors.
Synthesis and Characterization Protocol
While the exact synthesis of this compound is not prominently described in the literature, a plausible and efficient route can be designed based on established methodologies for similar scaffolds, such as the Castagnoli-Cushman reaction or tandem Michael amination-lactamization sequences.[5][6][7] The following protocol is a proposed synthetic pathway.
Proposed Synthetic Scheme
A practical approach involves the initial construction of the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid ester, followed by N-methylation and subsequent ester hydrolysis.
Diagram: Proposed Synthetic Workflow
Caption: High-level overview of the proposed synthetic protocol.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Ethyl 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
-
To a solution of 2-(3-ethoxy-3-oxoprop-1-en-2-yl)benzoic acid (1.0 eq) in a suitable solvent such as acetonitrile, add a primary amine (e.g., benzylamine, 1.1 eq) as a precursor for the nitrogen atom.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the intermediate ester.
Step 2: N-Methylation
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then add methyl iodide (MeI, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
Step 3: Saponification to Yield Final Compound
-
Dissolve the N-methylated ester from Step 2 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the ester by TLC.
-
Once the reaction is complete, concentrate the mixture to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.
-
The resulting precipitate is the target carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Physicochemical Characterization
The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques.
| Parameter | Method | Expected Outcome |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% purity |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Calculated m/z should match the observed m/z for [M+H]⁺ or [M-H]⁻ |
| Structure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Spectra should be consistent with the proposed chemical structure |
| Solubility | Kinetic/Thermodynamic Solubility Assays | Determine solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) |
| Melting Point | Melting Point Apparatus | A sharp melting point indicates high purity |
In Vitro Evaluation Protocols
The primary in vitro evaluation will determine the compound's ability to inhibit PHD enzymes and subsequently stabilize HIF-α in a cellular context.
Protocol: PHD2 Enzymatic Inhibition Assay (Colorimetric)
This assay measures the consumption of the co-substrate α-ketoglutarate (2-oxoglutarate) by recombinant PHD2, providing a direct measure of enzyme activity and inhibition. This method is adapted from a 2,4-dinitrophenylhydrazine (2,4-DNPH) based assay.[9]
Materials:
-
Recombinant human PHD2
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
α-ketoglutarate (2-oxoglutarate)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) solution
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Test Compound: this compound
-
96-well microplate
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in Assay Buffer to achieve final assay concentrations (e.g., 0.01 to 100 µM).
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
HIF-1α peptide substrate (final concentration ~50 µM)
-
Ascorbic acid (final concentration ~1 mM)
-
FeSO₄ (final concentration ~50 µM)
-
Test compound or vehicle (DMSO) control
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding a mixture of PHD2 enzyme (final concentration ~1-5 µg/mL) and α-ketoglutarate (final concentration ~50 µM).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of 2,4-DNPH solution. Incubate for 10 minutes at room temperature to allow for derivatization of the remaining α-ketoglutarate.
-
Add a concentrated base (e.g., 2.5 M NaOH) to develop the color.
-
Read the absorbance at a suitable wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: Cell-Based HIF-1α Stabilization Assay (Western Blot)
This protocol assesses the ability of the test compound to induce the accumulation of HIF-1α protein in cultured cells.
Materials:
-
Human cell line (e.g., HeLa, Hep3B, or PC-3)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test Compound
-
Positive control (e.g., Desferrioxamine (DFO) or CoCl₂)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody: anti-HIF-1α
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound, a positive control (e.g., 100 µM CoCl₂), or vehicle (DMSO) for 4-6 hours.[10][11]
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well with ice-cold Lysis Buffer. It is critical to work quickly to prevent post-lysis degradation of HIF-1α.[12]
-
Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody to confirm equal protein loading.
-
Quantify the band intensity to determine the dose-dependent effect of the compound on HIF-1α stabilization.
In Vivo Efficacy Protocol
To assess the therapeutic potential for treating anemia, the compound should be tested in an established animal model of renal anemia.
Protocol: Efficacy in a Rat Model of Adenine-Induced CKD Anemia
This model mimics the conditions of chronic kidney disease and the associated anemia.
Animal Model:
-
Use male Sprague-Dawley rats (8-10 weeks old).
-
Induce chronic kidney disease by administering a diet containing 0.75% adenine for 4 weeks. This leads to renal tubulointerstitial injury, impaired kidney function, and a subsequent drop in hemoglobin levels.
-
Confirm the development of anemia (e.g., Hemoglobin < 11 g/dL) and elevated serum creatinine and BUN levels before starting treatment.
Treatment Protocol:
-
Randomly assign anemic rats into groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Test Compound (e.g., 10, 30, 100 mg/kg, administered orally once daily)
-
Positive control (e.g., a known HIF-PH inhibitor like Roxadustat)
-
-
Administer the treatments for 4 weeks.
-
Monitor animal health, body weight, and food intake regularly.
Efficacy Endpoints:
-
Hematological Parameters: Collect blood samples weekly via tail vein or at termination via cardiac puncture. Analyze for:
-
Hemoglobin (Hgb) - Primary endpoint
-
Hematocrit (Hct)
-
Red Blood Cell (RBC) count
-
Reticulocyte count
-
-
Pharmacodynamic Markers: At the end of the study, collect plasma and kidney/liver tissue to measure:
-
Plasma EPO levels (by ELISA)
-
Kidney and liver HIF target gene expression (e.g., EPO, VEGFA) by RT-qPCR.
-
-
Renal Function: Measure serum creatinine and Blood Urea Nitrogen (BUN) to monitor the status of CKD.
Data Analysis and Expected Outcomes
| Parameter | Expected Outcome with Effective Compound |
| Hemoglobin / Hematocrit | Significant, dose-dependent increase compared to the vehicle group. |
| Reticulocyte Count | An early, transient increase, indicating stimulation of erythropoiesis. |
| Plasma EPO | A dose-dependent increase in endogenous EPO levels. |
| HIF Target Gene Expression | Upregulation in relevant tissues (kidney, liver). |
A successful compound will reverse the anemic state in the CKD model by stimulating endogenous erythropoietin production through the stabilization of HIF.
References
- 1. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Chapter - Animal Models of Kidney Disease-Associated Anemia | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Castagnoli-Cushman Reaction for Isoquinoline Synthesis
Introduction: The Power of the Isoquinoline Scaffold and the Elegance of the Castagnoli-Cushman Reaction
The 1,2,3,4-tetrahydroisoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. The efficient construction of this motif is a central goal for synthetic and medicinal chemists. The Castagnoli-Cushman Reaction (CCR) has emerged as a robust and highly effective method for synthesizing substituted 3,4-dihydroisoquinolin-1(2H)-ones, which are direct precursors to this valuable heterocyclic system.[1]
First reported independently by Castagnoli and Cushman, this reaction classically involves the condensation of an imine with a cyclic anhydride.[2][3] When homophthalic anhydride is used, the reaction provides a direct and often highly diastereoselective route to the tetrahydroisoquinolone core.[2] Its appeal lies in its operational simplicity, the accessibility of starting materials, and its amenability to multicomponent variations, which allows for the rapid generation of molecular diversity—a key advantage in drug discovery programs.[3][4]
This guide provides an in-depth exploration of the reaction's mechanism, scope, and practical application, complete with detailed protocols designed for researchers, scientists, and drug development professionals.
Pillar 1: Mechanistic Understanding - The "Why" Behind the Reaction
Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. Historically, the mechanism of the CCR has been a subject of debate, with proposals including a concerted [4+2] cycloaddition.[5] However, recent mechanistic investigations, including crossover experiments and in-situ spectroscopic monitoring, have provided strong evidence for a stepwise pathway.[6][7][8]
The currently accepted mechanism for the reaction between an imine and homophthalic anhydride proceeds as follows:
-
Amide-Acid Formation: The reaction initiates with the nucleophilic attack of the imine nitrogen on one of the carbonyl groups of homophthalic anhydride. This step is reversible and leads to the formation of a zwitterionic intermediate that quickly rearranges to a transient amide-acid intermediate.
-
Equilibrium Dynamics: This amide-acid intermediate exists in equilibrium with the starting materials (the free amine and the anhydride).[6][8] While this equilibrium may be unfavorable, it is a critical mechanistic feature.
-
Mannich-like Addition: The key bond-forming step involves the enol or enolate form of the anhydride attacking the electrophilic imine carbon in a Mannich-like fashion.[6][8] This step is often the rate-determining and diastereoselectivity-determining step.
-
Lactamization: The resulting intermediate undergoes a rapid intramolecular cyclization (lactamization) via the attack of the nitrogen atom onto the remaining carbonyl group, releasing a molecule of water and forming the final tetrahydroisoquinolone product.
This detailed mechanistic understanding has been instrumental in developing new catalyst-free reaction conditions and expanding the reaction to more efficient three-component variants.[8]
Caption: Figure 1: Accepted Mannich-like Mechanism of the CCR.
Pillar 2: Applications & Scope in Synthesis
The true power of the CCR lies in its broad applicability and the structural complexity it can generate from simple precursors.
Substrate Scope:
-
Anhydrides: Homophthalic anhydride is the quintessential substrate for accessing the isoquinoline core.[2] However, the reaction is not limited to this substrate. Researchers have successfully employed various substituted homophthalic anhydrides to introduce diversity at the C4 position of the resulting lactam.[4] Furthermore, innovative approaches have replaced the anhydride altogether with precursors like o-(alkoxycarbonyl)methyl benzoic acids, which generate the reactive species in situ upon activation with reagents like 1,1'-carbonyldiimidazole (CDI).[2][5]
-
Imines: The imine component offers a vast canvas for structural variation. A wide range of aldehydes (aromatic, heteroaromatic, aliphatic) and primary amines can be used to generate the requisite imine, allowing for fine-tuning of substituents at the N2 and C3 positions of the isoquinoline product. The imines can be pre-formed or, in many modern protocols, generated in situ in a one-pot, three-component fashion.[9]
Applications in Drug Discovery:
The CCR has been instrumental in the synthesis of various biologically active molecules. Notable examples include:
-
BACE1 Inhibitors: The tetrahydroisoquinolone core has been identified as a promising scaffold for inhibitors of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The CCR provides a direct entry to these structures.[10]
-
Natural Product Synthesis: The reaction has been applied to the synthesis of natural product alkaloids containing the isoquinoline motif, such as tetrahydroprotoberberine alkaloids.[2]
-
Antimalarial Agents: Tetrahydroisoquinolone carboxanilides derived from CCR products have shown promising antimalarial activity.[4]
Pillar 3: Field-Proven Protocols & Methodologies
A self-validating protocol not only provides steps but explains the rationale, ensuring reproducibility and enabling troubleshooting.
Protocol 1: General Two-Component Synthesis of a Tetrahydroisoquinolone
This protocol describes a classic approach where a pre-formed imine is reacted with homophthalic anhydride. The use of 2,2,2-trifluoroethanol (TFE) as a solvent is highlighted, as it has been shown to promote the reaction efficiently, often at low temperatures.[11]
Experimental Workflow Diagram:
Caption: Figure 2: General Experimental Workflow.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Grade |
| Substituted Imine | Reactant (pre-formed or in situ) | >98% |
| Homophthalic Anhydride | Reactant | >98% |
| 2,2,2-Trifluoroethanol (TFE) | Solvent | Anhydrous |
| Dichloromethane (DCM) | Solvent for purification | HPLC Grade |
| Methanol (MeOH) | Solvent for purification | HPLC Grade |
| Argon or Nitrogen Gas | Inert atmosphere | High Purity |
| Round-bottom flask, stir bar | Reaction vessel | - |
| TLC plates (Silica gel 60 F254) | Reaction monitoring | - |
Step-by-Step Procedure: [11]
-
Imine Preparation (if not commercially available):
-
Rationale: Imines are often sensitive to moisture and are best used when freshly prepared.
-
To a stirred solution of the primary amine (1.0 eq.) in a suitable dry solvent (e.g., methanol, MTBE) containing 4Å molecular sieves, add the corresponding aldehyde (1.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours or at reflux as needed.
-
Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate under reduced pressure. The crude imine is often used without further purification.[11]
-
-
Castagnoli-Cushman Reaction:
-
Rationale: An inert atmosphere prevents hydrolysis of the anhydride and imine. Low temperature can improve diastereoselectivity.
-
Charge a dry round-bottom flask equipped with a magnetic stir bar with the imine (1.0 eq., e.g., 0.10 mmol).
-
Under an argon atmosphere, add anhydrous TFE (e.g., 3 mL).
-
Cool the solution to -40 °C using a dry ice/acetonitrile bath.
-
Add homophthalic anhydride (1.5 eq., e.g., 0.15 mmol, 24.3 mg) in one portion.
-
Rationale: A slight excess of the anhydride ensures complete consumption of the limiting imine.
-
Stir the reaction mixture vigorously at -40 °C.
-
-
Reaction Monitoring & Workup:
-
Rationale: TLC is a simple and effective way to monitor the disappearance of the limiting starting material.
-
Monitor the progress of the reaction by TLC until the starting imine spot is consumed.
-
Once complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Concentrate the mixture in vacuo to remove the TFE.
-
-
Purification:
-
Rationale: Purification is necessary to isolate the product from unreacted anhydride and any minor byproducts.
-
Purify the crude residue by preparative TLC or flash column chromatography on silica gel. A typical eluent system is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).[11]
-
Combine the fractions containing the pure product and concentrate in vacuo to yield the final tetrahydroisoquinolone.
-
Protocol 2: Three-Component, One-Pot Synthesis
A significant advancement is the three-component version, which avoids the isolation of the imine intermediate, improving overall efficiency.[9]
Key Modifications from Protocol 1:
-
Instead of starting with a pre-formed imine, the amine (1.0 eq.), aldehyde (1.0 eq.), and homophthalic anhydride (1.1-1.2 eq.) are combined in a suitable solvent (e.g., toluene, xylenes).
-
The reaction is typically heated (e.g., 80-110 °C) to facilitate both in situ imine formation and the subsequent cycloaddition.
-
This protocol often provides good to excellent yields of the trans-configured products with high diastereoselectivity.[9]
Data Summary: Representative Examples
The following table summarizes typical results for the CCR in isoquinoline synthesis, showcasing the reaction's versatility.
| Amine | Aldehyde | Anhydride | Conditions | Yield (%) | Diastereoselectivity (trans:cis) |
| Benzylamine | Benzaldehyde | Homophthalic Anhydride | Toluene, 110 °C, 3h | 92 | >95:5 |
| Aniline | 4-MeO-Benzaldehyde | Homophthalic Anhydride | TFE, -40 °C to rt | 85 | >98:2 |
| tert-Butylamine | Benzaldehyde | Homophthalic Anhydride | No solvent, 80 °C, 1h | 78 | >95:5 |
| Methylamine | Isovaleraldehyde | Homophthalic Anhydride | Xylenes, reflux | 88 | >95:5 |
(Note: Data is compiled for illustrative purposes based on typical outcomes reported in the literature.)
Conclusion and Outlook
The Castagnoli-Cushman reaction is a cornerstone of modern heterocyclic chemistry, providing a powerful and reliable strategy for the synthesis of tetrahydroisoquinolones. Its high diastereoselectivity, operational simplicity, and adaptability to efficient multicomponent setups make it an invaluable tool for researchers in academia and the pharmaceutical industry. A thorough understanding of its mechanism has paved the way for broader applications and improved protocols. As the demand for novel, complex heterocyclic scaffolds continues to grow, the Castagnoli-Cushman reaction is poised to remain a critical and frequently utilized transformation in the synthetic chemist's toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Castagnoli-Cushman Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Castagnoli-Cushman reaction in a three-component format [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis and yield optimization of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. We address common experimental challenges with evidence-based solutions, detailed protocols, and mechanistic insights to enhance the efficiency and success of your synthesis.
Overview of a Plausible Synthetic Pathway
The synthesis of the target molecule can be approached through several routes. A common and logical strategy, synthesized from established methods for similar scaffolds, involves the condensation of homophthalic anhydride with an appropriate nitrogen source, followed by cyclization and subsequent N-methylation. This guide will focus on troubleshooting this general pathway.
Caption: Proposed synthetic workflow for the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis.
Section 1: Low Yield in Cyclization Step (C → D)
Q1: My overall yield is poor, and the primary issue seems to be the cyclization step. What are the common causes and how can I fix them?
A1: Low yield in the formation of the isoquinolinone ring is the most frequent challenge. The causes can be broadly categorized into reagent choice, reaction conditions, and side reactions.
-
Causality: The cyclization is typically a base-mediated intramolecular condensation (a Dieckmann-type reaction). The efficiency of this step depends critically on the choice of base, solvent, and temperature. An inappropriate base may be too weak to deprotonate the active methylene group or strong enough to promote side reactions.[1][2]
-
Troubleshooting Steps:
-
Re-evaluate Your Base: If you are using a weak base (e.g., triethylamine), it may be insufficient. Stronger, non-nucleophilic bases are often required. Consider switching to sodium ethoxide, sodium hydride (NaH), or potassium tert-butoxide (KOtBu).
-
Optimize Solvent: The solvent must be anhydrous and compatible with the strong base. Anhydrous ethanol is suitable for sodium ethoxide, while tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for NaH.
-
Control Temperature: These reactions can be highly exothermic. Start the reaction at a lower temperature (e.g., 0 °C) during the addition of the base to the substrate, then allow it to warm to room temperature or gently heat to drive the reaction to completion. Excessively high temperatures can lead to decomposition and tar formation.[3]
-
Ensure Anhydrous Conditions: Water will quench the strong base and hydrolyze the anhydride starting material or ester intermediates. Ensure all glassware is oven-dried and solvents are appropriately distilled or sourced as anhydrous.
-
Section 2: Side Product Formation
Q2: I'm observing a significant amount of a tar-like byproduct and my product is impure. What is causing this and how can it be minimized?
A2: Tar formation is a classic problem in many condensation reactions involving strong acids or bases and elevated temperatures.[3] It typically arises from polymerization or decomposition of starting materials and intermediates.
-
Causality: The harsh conditions required for cyclization can promote intermolecular reactions, leading to high-molecular-weight polymers instead of the desired intramolecular cyclization. The starting materials themselves may not be stable at elevated temperatures.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective first step. While it may slow the reaction rate, it will disproportionately reduce the rate of side reactions.
-
Modify Reagent Addition: Try adding the substrate slowly to a solution of the base at a controlled temperature. This maintains a low concentration of the reactive intermediate, favoring the intramolecular cyclization over intermolecular polymerization.
-
Use a Milder Condensing Agent: While strong bases are common, some syntheses of related heterocycles have successfully employed polyphosphoric acid (PPA) or Eaton's reagent, which can act as both an acid catalyst and a dehydrating agent, sometimes producing cleaner reactions.
-
Section 3: Issues with Final Saponification (D → E)
Q3: The hydrolysis of my ester to the final carboxylic acid is incomplete or leads to decomposition. How can I improve this final step?
A3: Saponification of the ester to the carboxylic acid should be straightforward but can present challenges if the isoquinolinone core is sensitive to the reaction conditions.
-
Causality: The lactam (amide) bond within the isoquinolinone ring can also be susceptible to hydrolysis under harsh basic or acidic conditions, especially at high temperatures, leading to ring-opening and yield loss.
-
Troubleshooting Steps:
-
Use Milder Conditions: Instead of refluxing with concentrated NaOH or KOH, try lithium hydroxide (LiOH) in a THF/water mixture at room temperature. LiOH is often effective for saponification under much milder conditions.
-
Monitor the Reaction Closely: Follow the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent over-reaction and decomposition of the product.
-
Careful Acidification: During the workup, add acid slowly and at a low temperature (ice bath) to protonate the carboxylate. Localized high temperatures or pH extremes during neutralization can cause degradation. Acidify only to the point of product precipitation (often around pH 4-5) to avoid dissolving the product in strong acid.
-
In-Depth Protocols and Data
Protocol 1: Optimized Cyclization of N-Methylphthalamic Acid Intermediate
This protocol provides a robust starting point for the key cyclization step.
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF (10 mL per gram of substrate). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the N-methylphthalamic acid ester intermediate (1 equivalent) in anhydrous THF (5 mL per gram). Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. If the reaction is sluggish, gently heat to 40-50 °C.
-
Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester product (D).
Table 1: Troubleshooting Cyclization Parameters
| Parameter | Standard Condition | Problem Indication | Optimization Strategy | Expected Outcome |
| Base | NaH (1.2 eq) | Incomplete reaction | Increase to 1.5 eq NaH or switch to KOtBu | Drive reaction to completion |
| Significant byproduct formation | Use a weaker base like NaOEt at reflux | Cleaner reaction profile | ||
| Temperature | 0 °C to RT | Reaction stalls | Gentle heating to 40-50 °C after initial stir | Increased reaction rate |
| Tar formation | Maintain at 0 °C for longer before warming | Reduced polymerization | ||
| Solvent | Anhydrous THF | Poor substrate solubility | Switch to anhydrous DMF | Improved homogeneity |
| Side reactions | Use a less polar solvent like toluene | May alter reaction pathway |
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving low yield issues.
Caption: A logical workflow for troubleshooting synthesis yield.
References
Technical Support Center: Purification of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Welcome to the technical support guide for the purification of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS No: 54931-62-3, Molecular Formula: C₁₁H₉NO₃, MW: 203.197).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this compound in high purity. The guidance provided herein is based on established chemical principles and field-proven methodologies for isoquinoline derivatives and carboxylic acids.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification process in a direct question-and-answer format.
| Issue ID | Problem Encountered | Probable Cause(s) | Recommended Solution & Rationale |
| PUR-01 | Low Yield After Purification | 1. Incomplete Precipitation: The pH was not sufficiently lowered during re-acidification after an acid-base extraction. 2. Inappropriate Recrystallization Solvent: The compound has high solubility in the cold recrystallization solvent. 3. Premature Crystallization: Product crystallized on the filter paper during hot filtration. | 1. Optimize Re-acidification: Adjust the pH of the aqueous layer to be at least 2-3 units below the pKa of the carboxylic acid using a strong acid like 6M HCl.[2][3] This ensures complete protonation and precipitation. 2. Solvent System Screening: Test various solvents. An ideal recrystallization solvent should dissolve the compound when hot but not when cold. Consider mixed solvent systems. 3. Prevent Premature Crystallization: Use a pre-heated funnel and flask for hot filtration and use a minimal amount of hot solvent to rinse. |
| PUR-02 | Product is an Oil or Sticky Gum, Not a Crystalline Solid | 1. Presence of Impurities: Residual solvents or reaction byproducts can act as eutectic contaminants, depressing the melting point and inhibiting crystal lattice formation. 2. Supersaturation: The solution is highly concentrated and has not been induced to crystallize. | 1. Secondary Purification: If recrystallization fails, subject the material to column chromatography to remove persistent impurities. Alternatively, an acid-base extraction can effectively remove neutral or basic impurities that may be inhibiting crystallization.[4][5] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. If available, add a "seed crystal" of pure product. Cool the solution slowly, then in an ice bath. |
| PUR-03 | Compound Streaks or "Tails" on Silica Gel TLC Plates | The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel stationary phase.[5] This causes a portion of the analyte to deprotonate and drag along the plate, resulting in a streak rather than a compact spot. | Modify the Mobile Phase: Add a small amount (0.5-1.0%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system.[5] This acidic modifier ensures the carboxylic acid remains fully protonated, minimizing its interaction with the silica surface and leading to sharper, well-defined spots. |
| PUR-04 | Final Product is Colored (Yellow or Brown) | 1. Process-Related Impurities: The synthesis of heterocyclic aromatic compounds can sometimes generate colored byproducts.[6] 2. Degradation: The compound may be degrading due to prolonged exposure to heat, air, or light. | 1. Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated charcoal. Boil for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed colored impurities. 2. Optimize Conditions: Ensure purification steps are not performed at excessively high temperatures for extended periods. Store the final product in a cool, dark, and dry place. |
Section 2: Core Purification Protocols
Here we provide detailed, step-by-step methodologies for the most effective purification techniques for this compound. The choice of method depends on the nature and quantity of impurities present.
Workflow: General Purification Strategy
The following diagram outlines a logical workflow for purifying the crude product.
Caption: A decision-making workflow for purifying the target compound.
Protocol 1: Acid-Base Extraction
This technique is highly effective for separating the target carboxylic acid from any neutral or basic impurities.[7] It leverages the differential solubility of the compound and its salt form.[4]
Principle of Acid-Base Extraction
Caption: Visualization of the acid-base extraction process.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Stopper the funnel and invert gently several times, venting frequently to release pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium salt of your carboxylic acid into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure all the carboxylic acid has been transferred to the aqueous phase.[5] Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise until the solution becomes strongly acidic (test with pH paper, target pH ~2).[5]
-
Isolation: The pure "this compound" will precipitate out as a solid.
-
Collection: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold deionized water to remove inorganic salts, and dry thoroughly in a vacuum oven or desiccator.
Protocol 2: Recrystallization
This is the method of choice for purifying the compound if it is already a solid with a relatively high degree of purity.
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Ethanol, methanol, or acetonitrile are often good starting points for isoquinoline derivatives.[8] Test small amounts in test tubes first.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.
Protocol 3: Flash Column Chromatography
Use this method for difficult separations or when acid-base extraction and recrystallization fail to remove persistent impurities.[9][10]
Step-by-Step Procedure:
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your target compound an Rf value of approximately 0.2-0.4. Crucially, add 0.5-1% acetic acid to this solvent system to prevent streaking. [5]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[11]
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure. Collect fractions continuously as the solvent elutes from the column.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect?
-
A1: Impurities are typically related to the synthetic route. Common classes include unreacted starting materials (e.g., from Bischler–Napieralski or Pomeranz–Fritsch type syntheses), process-related byproducts, and residual solvents.[6][12] For this specific compound, unreacted isoquinoline precursors or incomplete N-methylation could be sources of impurities.
-
-
Q2: How can I confirm the purity and identity of my final product?
-
A2: A combination of analytical techniques is recommended.
-
HPLC: High-Performance Liquid Chromatography is excellent for determining purity as a percentage (e.g., >98%).[9]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
-
-
Q3: What are the recommended storage conditions for the purified compound?
-
A3: While some suppliers list room temperature storage, for long-term stability as a research standard, it is best to store the solid compound in a tightly sealed container, protected from light, in a cool and dry environment, such as a desiccator at 4°C.[1]
-
-
Q4: Is this compound acidic or basic?
-
A4: The compound possesses a carboxylic acid group, making it acidic. The isoquinoline nitrogen is part of an amide (a lactam), which significantly reduces its basicity compared to a standard isoquinoline.[13] Therefore, its chemistry is dominated by the acidic carboxylic acid functional group.
-
References
- 1. calpaclab.com [calpaclab.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. vernier.com [vernier.com]
- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Purification [chem.rochester.edu]
- 12. Isoquinoline synthesis [quimicaorganica.org]
- 13. Isoquinoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, focusing on the identification, mitigation, and troubleshooting of common reaction side products. As Senior Application Scientists, our goal is to equip you with the causal understanding and practical solutions to navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound?
A1: The most direct and commonly employed method is a variation of the Castagnoli-Cushman reaction. This involves the condensation of homophthalic anhydride with a suitable source of methylamine, such as N-methylformamide or a related imine precursor. This reaction offers a convergent and efficient pathway to the desired isoquinolone scaffold.[1][2]
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: Based on the reactivity of the intermediates and the final product, the most likely side products include:
-
Decarboxylated Product: 2-Methyl-1,2-dihydroisoquinolin-1-one.
-
Hydrolysis Products: Homophthalic acid or its monoamide derivative.
-
N-Demethylated Impurity: 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid.
-
Isomeric Byproducts: Depending on the specific reaction conditions, formation of structural isomers is a possibility, although less common for this particular scaffold.
Q3: What analytical techniques are recommended for identifying these side products?
A3: A combination of chromatographic and spectroscopic methods is ideal for the identification and quantification of potential impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium acetate) is effective for separating the target compound from its more polar or non-polar side products.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the definitive identification of side products by comparing their mass-to-charge ratios with the expected masses of the proposed structures.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of isolated impurities and in determining the purity of the final product.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of the desired product with the presence of a significant amount of a less polar byproduct. | Decarboxylation: The β-keto acid-like structure of the target molecule makes it susceptible to decarboxylation, especially at elevated temperatures.[6][7][8] | 1. Temperature Control: Maintain the reaction and work-up temperatures as low as possible. Avoid prolonged heating. 2. pH Control: Decarboxylation can be catalyzed by both acid and base. Maintain a neutral or slightly acidic pH during work-up and purification. 3. Prompt Isolation: Isolate the product as soon as the reaction is complete to minimize exposure to conditions that promote decarboxylation. |
| Presence of highly polar impurities in the crude product, soluble in aqueous layers during extraction. | Hydrolysis: Incomplete reaction or exposure of intermediates or the final product to water, especially under acidic or basic conditions, can lead to hydrolysis of the lactam or anhydride starting material. | 1. Anhydrous Conditions: Ensure all solvents and reagents are dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Controlled Work-up: Use a non-aqueous work-up if possible. If an aqueous wash is necessary, use cold, pH-neutral water and minimize contact time. |
| Detection of a byproduct with a mass difference of 14 Da compared to the target compound. | N-Demethylation: While less common under typical synthetic conditions, N-demethylation can occur, potentially catalyzed by trace metals or oxidative processes. | 1. High-Purity Reagents: Use high-purity starting materials and solvents to avoid catalytic impurities. 2. Inert Atmosphere: Running the reaction under an inert atmosphere can mitigate oxidative demethylation. |
| Broad or multiple peaks for the product in HPLC analysis. | Isomer Formation/Degradation: While less likely for this specific structure, complex reaction mixtures can sometimes lead to isomeric byproducts. Product degradation on the column can also be a factor. | 1. Optimize Chromatography: Adjust the mobile phase pH and gradient to improve peak shape and resolution. Consider using a different column chemistry if necessary.[9][10] 2. Reaction Condition Screening: Systematically vary reaction parameters (temperature, solvent, catalyst) to identify conditions that favor the formation of the desired product exclusively. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Castagnoli-Cushman Reaction
This protocol is designed to minimize the formation of common side products.
Materials:
-
Homophthalic anhydride
-
N-methylformamide
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add homophthalic anhydride (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Add N-methylformamide (1.2 eq) to the slurry.
-
Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold toluene and then with diethyl ether to remove any unreacted starting materials and non-polar impurities.
-
Dry the product under vacuum.
Causality Behind Choices:
-
Anhydrous Conditions and Inert Atmosphere: Minimizes the risk of hydrolysis of the homophthalic anhydride and potential oxidative side reactions.
-
Stoichiometry: A slight excess of N-methylformamide ensures complete consumption of the homophthalic anhydride.
-
Temperature: Refluxing in toluene provides the necessary thermal energy for the reaction to proceed at a reasonable rate without excessive heating that could lead to decarboxylation.
-
Precipitation and Washing: This purification method allows for the isolation of the desired carboxylic acid, leaving more soluble impurities in the filtrate.
Protocol 2: Analytical HPLC Method for Purity Assessment
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Expected Retention Times (Relative):
-
Hydrolysis Products (e.g., Homophthalic acid): Early eluting
-
This compound: Intermediate retention
-
Decarboxylated Product (2-Methyl-1,2-dihydroisoquinolin-1-one): Later eluting
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction pathway and the formation of the most common side product, the decarboxylated impurity.
Caption: Intended Synthetic Pathway
Caption: Decarboxylation Side Reaction
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. Decarboxylation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing "2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid" Synthesis
Welcome to the dedicated technical support guide for the synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic route, improve yield, and ensure the highest purity of your target compound.
Introduction: Synthetic Strategy Overview
The synthesis of this compound typically proceeds through a multi-step sequence. A common approach involves the initial formation of an isoquinolinone-4-carboxylate scaffold, followed by N-methylation. The choice of starting materials and reaction conditions at each stage is critical to the overall success of the synthesis.
A prevalent and effective method for constructing the core isoquinolinone structure is the Castagnoli-Cushman reaction, which utilizes homophthalic anhydrides. Subsequent N-methylation can then be achieved using a suitable methylating agent. This guide will focus on troubleshooting and optimizing this synthetic pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not only solutions but also the scientific rationale behind them.
Issue 1: Low Yield in the Initial Isoquinolinone Ring Formation
Question: I am attempting to synthesize the isoquinolinone-4-carboxylic acid core via the reaction of homophthalic anhydride, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the formation of the isoquinolinone ring often stem from incomplete reaction, side reactions, or product degradation. Here are the primary factors to investigate:
-
Purity of Starting Materials: Ensure your homophthalic anhydride and other reactants are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: The choice of solvent and temperature is crucial. Protic solvents can sometimes interfere with the reaction intermediates. Consider using a high-boiling aprotic solvent like dioxane or DMF. The reaction temperature should be carefully controlled to prevent decomposition.
-
Choice of Amine Source: For the initial cyclization to form the unsubstituted isoquinolinone, ammonium acetate or ammonia can be used. The reactivity can be sensitive to the specific ammonia source and its concentration.[1]
-
Side Reactions: Homophthalic anhydride can undergo self-condensation or other side reactions under harsh conditions. A well-controlled temperature and reaction time are essential.
Optimization Protocol: Modified Castagnoli-Cushman Reaction
A robust method for synthesizing the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid core involves a modified Castagnoli-Cushman reaction.[2][3]
| Parameter | Recommended Condition | Rationale |
| Reactants | Homophthalic anhydride, Formaldimine equivalent (e.g., 1,3,5-triazinanes) | The use of a formaldimine equivalent allows for the direct formation of the desired 2,3-unsubstituted isoquinolone core.[2][3] |
| Solvent | Dioxane or Toluene | Aprotic solvents are generally preferred to avoid side reactions with the anhydride. |
| Temperature | 80-110 °C (Reflux) | Sufficient thermal energy is required to drive the reaction to completion, but excessive heat can lead to degradation. |
| Work-up | Acid-base extraction | The carboxylic acid product can be isolated by extraction into a basic aqueous solution, followed by acidification to precipitate the product. |
Issue 2: Unwanted Decarboxylation
Question: During my synthesis, I am observing the formation of the decarboxylated byproduct, 2-methyl-1,2-dihydroisoquinolin-1-one. How can I prevent this?
Answer: Decarboxylation of quinoline-4-carboxylic acids and their isoquinoline analogs is a known side reaction, particularly under harsh conditions.[4][5]
-
Temperature Control: High temperatures are a primary driver of decarboxylation. If possible, conduct your reaction and purification steps at the lowest effective temperature.
-
pH Control: Both strongly acidic and strongly basic conditions can promote decarboxylation. Aim for milder conditions where feasible. During work-up, avoid prolonged exposure to extreme pH.
-
Hydrolysis Conditions: If you are synthesizing an ester and then hydrolyzing it to the carboxylic acid, the hydrolysis conditions are critical. Using a strong base at elevated temperatures can favor decarboxylation.[4] Consider milder hydrolysis methods, such as using lithium hydroxide at room temperature or enzymatic hydrolysis.
Experimental Workflow to Minimize Decarboxylation
Caption: Workflow to minimize decarboxylation.
Issue 3: Challenges with N-Methylation
Question: I am having trouble with the N-methylation step. Either the reaction does not go to completion, or I see multiple products. What are the best practices for this transformation?
Answer: Selective N-methylation of the isoquinolinone nitrogen requires careful selection of the base and methylating agent.[6][7][8]
-
Choice of Base: The pKa of the N-H bond in the isoquinolinone is crucial. A base that is strong enough to deprotonate the nitrogen without causing other side reactions is needed.
-
Mild Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient and can minimize side reactions. They are typically used in polar aprotic solvents like DMF or acetonitrile.
-
Stronger Bases (e.g., NaH): Sodium hydride can be used for less reactive substrates but requires anhydrous conditions and careful handling.
-
-
Choice of Methylating Agent:
-
Methyl Iodide (MeI): Highly reactive but can lead to over-methylation if not controlled. Use stoichiometric amounts.
-
Dimethyl Sulfate (DMS): A powerful methylating agent, but it is toxic and requires careful handling.
-
"Greener" Methylating Agents: In some contexts, using CO₂ and a hydrosilane with a suitable catalyst can achieve N-methylation.[8]
-
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.
Recommended N-Methylation Protocol
| Parameter | Recommended Condition | Rationale |
| Substrate | 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid (or its ester) | Protecting the carboxylic acid as an ester can sometimes improve solubility and prevent side reactions. |
| Base | K₂CO₃ (2-3 equivalents) | A mild and effective base for this transformation. |
| Methylating Agent | Methyl Iodide (1.1-1.5 equivalents) | Provides a good balance of reactivity and control. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | Room temperature to 50 °C | Start at room temperature and gently heat if the reaction is sluggish. |
Issue 4: Difficulty with Product Purification
Question: My final product, this compound, is difficult to purify. What purification strategies are most effective?
Answer: The amphoteric nature of your product (containing both a basic nitrogen and an acidic carboxylic acid) can make purification challenging.
-
Crystallization/Recrystallization: This is often the most effective method for obtaining high-purity material. Experiment with different solvent systems. A common approach is to dissolve the crude product in a polar solvent (e.g., methanol, ethanol) and then add a less polar co-solvent (e.g., diethyl ether, ethyl acetate) to induce crystallization.
-
Acid-Base Precipitation: Dissolve the crude product in a dilute basic solution (e.g., aqueous NaHCO₃). Wash with an organic solvent (e.g., dichloromethane) to remove non-acidic impurities. Then, carefully acidify the aqueous layer with dilute HCl to precipitate the pure product.
-
Chromatography: While standard silica gel chromatography can be challenging due to the polarity of the carboxylic acid, it is possible.
-
Normal Phase: Use a polar mobile phase containing a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing.
-
Reverse Phase (C18): This is often more effective for polar compounds. Use a mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid.
-
Purification Workflow
Caption: Recommended purification sequence.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Castagnoli-Cushman reaction for forming the isoquinolinone core?
A1: The Castagnoli-Cushman reaction is a powerful tool for synthesizing nitrogen-containing heterocycles. In the context of isoquinolinone synthesis, it involves the reaction of a homophthalic anhydride with an imine (or an imine equivalent). The reaction proceeds through a formal [4+2] cycloaddition, followed by the elimination of water to form the stable isoquinolinone ring system.[2][3]
Q2: Are there alternative methods to synthesize the 4-carboxy-isoquinolinone scaffold?
A2: Yes, several other methods have been reported. For instance, copper-catalyzed domino reactions involving Ugi-adducts have been developed to access highly substituted isoquinolone-4-carboxylic acids.[9] Another approach involves the cyclization of 2-halobenzylamines with β-keto esters followed by dehydrogenation.[10] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Q3: How does N-methylation affect the physicochemical properties of the molecule?
A3: N-methylation can significantly impact a molecule's properties. It removes a hydrogen bond donor, which can decrease aqueous solubility and increase lipophilicity.[11][12] However, in some cases, N-methylation can disrupt intramolecular hydrogen bonding, leading to a conformational change that may unexpectedly increase solubility.[12] It is important to experimentally determine the properties of your final compound.
Q4: Can I introduce the methyl group before forming the isoquinolinone ring?
A4: It is possible to start with an N-methylated precursor. For example, one could envision a Dieckmann condensation approach starting from an N-methylated phthalamic ester derivative.[13] However, this may require a different synthetic strategy and optimization. The late-stage N-methylation of the pre-formed isoquinolinone ring is often a more convergent and commonly employed strategy.
References
- 1. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. WO2013003315A2 - Methods for preparing isoquinolines - Google Patents [patents.google.com]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid in Solution
Disclaimer: Specific stability data for 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is not extensively available in published literature. This guide is based on fundamental principles of organic chemistry and the known behavior of its constituent functional groups (a lactam within an isoquinoline ring system, and a carboxylic acid). The provided protocols are intended to empower researchers to determine the stability of this compound under their specific experimental conditions.
I. Troubleshooting Guide
This section addresses common issues researchers may encounter when working with solutions of this compound.
Issue 1: Decreasing compound concentration over time in aqueous solution.
Possible Causes:
-
Hydrolysis of the Lactam Ring: The cyclic amide (lactam) in the isoquinoline structure can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2), particularly at elevated temperatures.[1][2]
Recommended Actions:
-
pH Stability Study:
-
Prepare solutions of the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, and 9).
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Analyze the concentration of the parent compound at various time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method like HPLC or LC-MS.
-
-
Thermal Stress Testing:
-
Prepare a solution of the compound in a neutral buffer (e.g., pH 7.4).
-
Incubate aliquots at different temperatures (e.g., 4°C, room temperature, 37°C, and 50°C).
-
Monitor the concentration of the parent compound over time.
-
Issue 2: Appearance of new peaks in chromatogram during analysis.
Possible Causes:
-
Degradation Products: The new peaks are likely degradation products resulting from hydrolysis or decarboxylation.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of aromatic compounds.[3][4]
Recommended Actions:
-
Forced Degradation Studies: To identify potential degradation products, intentionally stress the compound under various conditions:
-
Acidic/Basic Conditions: Treat the compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.
-
Oxidative Conditions: Treat the compound with a dilute solution of hydrogen peroxide.
-
Photostability: Expose a solution of the compound to a UV lamp and a visible light source.
-
-
LC-MS/MS Analysis: Use mass spectrometry to determine the molecular weights of the new peaks and fragment them to elucidate their structures.
Issue 3: Inconsistent results between experiments.
Possible Causes:
-
Inconsistent Solution Preparation: Variations in pH, co-solvent concentration, or age of the solution can affect stability.
-
Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces, leading to a perceived decrease in concentration.
Recommended Actions:
-
Standardize Solution Preparation:
-
Use freshly prepared solutions for each experiment.
-
Precisely control the pH and composition of all buffers and solutions.
-
-
Use Low-Adsorption Labware: Consider using silanized glassware or low-protein-binding plasticware to minimize adsorption.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for stock solutions of this compound?
A1: While specific data is unavailable, based on general principles, stock solutions (typically in DMSO) should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The lactam functionality in the isoquinoline ring is susceptible to both acid- and base-catalyzed hydrolysis.[5][6][7][8][9] Therefore, extremes in pH are likely to accelerate degradation. It is crucial to determine the optimal pH range for your experiments by performing a pH stability study as outlined in the Troubleshooting Guide.
Q3: Is this compound sensitive to light?
A3: Aromatic carboxylic acids can be susceptible to photodegradation.[3][4] It is advisable to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or experiments involving prolonged light exposure.
Q4: What are the likely degradation pathways for this molecule?
A4: The two most probable non-enzymatic degradation pathways are:
-
Hydrolysis of the lactam ring: This would result in the formation of a dicarboxylic acid derivative.
-
Decarboxylation: This would lead to the formation of 2-methyl-1,2-dihydroisoquinolin-1-one.
Q5: How can I confirm the identity of degradation products?
A5: The most effective method is to use LC-MS/MS. This technique allows for the separation of the parent compound from its degradation products, determination of their molecular weights, and structural elucidation through fragmentation analysis.
III. Experimental Protocols & Data Presentation
Protocol 1: pH Stability Assessment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of aqueous buffers at different pH values (e.g., 3.0, 5.0, 7.4, and 9.0).
-
Add the stock solution to each buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.
-
Immediately after mixing, take a sample from each solution for the t=0 time point.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24, and 48 hours).
-
Analyze all samples by a validated HPLC or LC-MS method to determine the percentage of the parent compound remaining.
Example Data Table:
| Time (hours) | % Remaining at pH 3.0 | % Remaining at pH 5.0 | % Remaining at pH 7.4 | % Remaining at pH 9.0 |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.7 | 99.5 | 99.8 | 97.2 |
| 2 | 96.5 | 98.9 | 99.6 | 94.1 |
| 4 | 92.3 | 97.8 | 99.2 | 88.5 |
| 8 | 85.1 | 95.6 | 98.5 | 76.9 |
| 24 | 60.2 | 88.1 | 96.3 | 45.3 |
| 48 | 35.8 | 77.4 | 92.1 | 20.1 |
Protocol 2: Photostability Assessment
-
Prepare a solution of the compound in a suitable buffer (e.g., pH 7.4).
-
Place the solution in a quartz cuvette or other UV-transparent container.
-
Expose the sample to a controlled light source (e.g., a UV lamp with a specific wavelength or a broad-spectrum light source).
-
As a control, wrap an identical sample in aluminum foil and keep it under the same conditions.
-
Analyze samples from both the exposed and control solutions at various time points to determine the extent of photodegradation.
IV. Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
V. References
-
Palmer, A. J., & J. M. S. (1969). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Canadian Journal of Chemistry, 47(21), 4073–4075. --INVALID-LINK--
-
Waley, S. G. (1975). The pH-dependence and group modification of beta-lactamase I. Biochemical Journal, 149(2), 547–551. --INVALID-LINK--
-
Cha, S. S., et al. (2001). Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. Analytical Biochemistry, 294(2), 156–161. --INVALID-LINK--
-
Farcasiu, M., & Farcasiu, D. (1998). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Energy & Fuels, 12(1), 94–97. --INVALID-LINK--
-
BenchChem. (2025). Stability of 4-(3,5-Dimethylbenzoyl)isoquinoline in aqueous solution. --INVALID-LINK--
-
Lou, L., et al. (2021). Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. ACS Catalysis, 11(18), 11598–11606. --INVALID-LINK--
-
Bicknell, R., Knott-Hunziker, V., & Waley, S. G. (1983). The pH-dependence of class B and class C beta-lactamases. Biochemical Journal, 213(1), 61–66. --INVALID-LINK--
-
Page, M. I. (2013). The Mechanisms of Catalysis by Metallo β-Lactamases. Bioinorganic Chemistry and Applications, 2013, 793164. --INVALID-LINK--
-
Waley, S. G. (1975). The pH-dependence and group modification of β-lactamase I. Biochemical Journal, 149(2), 547–551. --INVALID-LINK--
-
McMillen, D. F., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 776–788. --INVALID-LINK--
-
Ernet, T., & Koenig, G. (1998). Process for the decarboxylation of aromatic carboxylic acids. Google Patents, EP0818435A1. --INVALID-LINK--
-
Stalport, F., et al. (2009). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. Astrobiology, 9(6), 543–549. --INVALID-LINK--
-
Stalport, F., et al. (2009). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions. ResearchGate. --INVALID-LINK--
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 3. Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pH-dependence and group modification of beta-lactamase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pH-dependence of class B and class C beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
Technical Support Center: Isoquinoline Synthesis Protocols
Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoquinoline synthesis. Here, we address common challenges encountered during key synthetic protocols, providing in-depth, field-proven insights to help you troubleshoot and optimize your experiments. Our focus is on explaining the "why" behind experimental choices, ensuring that each protocol is a self-validating system.
Table of Contents
-
Frequently Asked Questions (FAQs) about Isoquinoline Synthesis
-
Troubleshooting the Bischler-Napieralski Reaction
-
Troubleshooting the Pictet-Spengler Reaction
-
Troubleshooting the Pomeranz-Fritsch Reaction
-
Purification of Isoquinoline Derivatives
-
Detailed Experimental Protocols
-
References
Frequently Asked Questions (FAQs) about Isoquinoline Synthesis
This section addresses general questions that apply across different isoquinoline synthesis methods.
Q1: My isoquinoline synthesis reaction is giving a very low yield. What are the general factors I should investigate?
A low yield in isoquinoline synthesis can stem from several factors.[1] A primary consideration is the electronic nature of your starting materials. Most classical isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, are intramolecular electrophilic aromatic substitutions.[2][3] Therefore, the aromatic ring of your starting material must be sufficiently nucleophilic to undergo cyclization.
-
Substrate Electronics: The presence of electron-donating groups (EDGs) on the aromatic ring significantly facilitates the reaction and generally leads to higher yields.[4][5] Conversely, electron-withdrawing groups (EWGs) can hinder or even prevent the reaction.[6]
-
Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to decomposition of starting materials or products. It is crucial to carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Purity of Reagents and Solvents: The purity of your starting materials, reagents, and solvents is critical. Water is often a detrimental impurity in reactions that use dehydrating agents. Ensure all reagents and solvents are appropriately dried.
Q2: I'm observing the formation of multiple products in my reaction. How can I improve the regioselectivity?
Regioselectivity is a common challenge in the synthesis of substituted isoquinolines.[7] The position of cyclization is directed by the substituents on the aromatic ring.
-
Directing Group Effects: The position of electron-donating groups on the aromatic ring will direct the intramolecular electrophilic attack. For instance, in the Bischler-Napieralski reaction, if an electron-donating group is at the meta-position of the phenylethylamine moiety, cyclization is more likely to occur at the para-position relative to this group.[8]
-
Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder cyclization at the adjacent position, favoring reaction at a less hindered site.[8]
-
Choice of Catalyst and Reaction Conditions: In some cases, the choice of acid catalyst and solvent can influence the regioselectivity.[7] It is advisable to consult literature for precedents with similar substitution patterns to yours.
Q3: How do I choose the right synthesis method for my target isoquinoline?
The choice of synthetic route depends on the desired substitution pattern and the available starting materials.
-
Bischler-Napieralski Reaction: This method is ideal for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[9] It is particularly effective for substrates with electron-rich aromatic rings.[4]
-
Pictet-Spengler Reaction: This reaction is well-suited for the synthesis of tetrahydroisoquinolines from β-arylethylamines and aldehydes or ketones.[10] It can be performed under milder conditions than the Bischler-Napieralski reaction, especially with activated aromatic systems.[3]
-
Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[11] It offers the possibility of preparing isoquinolines with substitution patterns that are difficult to achieve with other methods.[12]
Troubleshooting the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[13]
Q4: My Bischler-Napieralski reaction is not proceeding to completion, and I'm recovering unreacted starting material. What could be the issue?
Incomplete conversion in a Bischler-Napieralski reaction often points to issues with the dehydrating agent or the reaction conditions.
-
Inactive Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a commonly used dehydrating agent, but it can degrade upon storage.[2] Ensure you are using a fresh or properly stored bottle of POCl₃. For less reactive substrates, a stronger dehydrating system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, may be necessary.[2]
-
Insufficient Temperature: While some modern protocols allow for milder conditions, the classical Bischler-Napieralski reaction often requires heating.[9] If you are running the reaction at room temperature without success, gradually increasing the temperature might be necessary.
-
Inadequate Reaction Time: Monitor the reaction progress by TLC. If the reaction appears to have stalled, extending the reaction time may be beneficial.
Q5: I'm observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. How can I prevent this?
The formation of styrene derivatives is a known side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter reaction.[13]
-
Reaction Conditions: This side reaction is more prevalent at higher temperatures. If possible, try running the reaction at a lower temperature for a longer duration.
-
Solvent Choice: Using a nitrile solvent, such as acetonitrile, can help to suppress the retro-Ritter reaction by shifting the equilibrium away from the formation of the styrene byproduct.[13]
Troubleshooting Flowchart for Bischler-Napieralski Reaction
Caption: Troubleshooting workflow for low yield in Bischler-Napieralski reactions.
Troubleshooting the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and carbonyl compounds under acidic conditions.[14]
Q6: My Pictet-Spengler reaction is slow or not working. What are the key parameters to check?
The success of a Pictet-Spengler reaction hinges on the formation of an electrophilic iminium ion and the nucleophilicity of the aromatic ring.[3]
-
Acid Catalyst: An acid catalyst is usually required to promote the formation of the iminium ion.[3] If the reaction is sluggish, ensure that an appropriate amount of a suitable acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) is present.[5]
-
Substrate Reactivity: As with the Bischler-Napieralski reaction, electron-donating groups on the β-arylethylamine are crucial for high yields.[5] For less reactive substrates, harsher conditions, such as stronger acids and higher temperatures, may be necessary.[3]
-
Carbonyl Compound: Aldehydes are generally more reactive than ketones in the Pictet-Spengler reaction.[15] If you are using a ketone and the reaction is not proceeding, you may need to use more forcing conditions.
Q7: I am getting a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve the stereoselectivity?
When an aldehyde other than formaldehyde is used, a new chiral center is created, potentially leading to a mixture of diastereomers.[3]
-
Reaction Temperature: The diastereoselectivity of the Pictet-Spengler reaction can be temperature-dependent. Lower temperatures often favor the kinetically controlled product, which may lead to a higher diastereomeric ratio.[15]
-
Chiral Auxiliaries and Catalysts: For enantioselective syntheses, the use of chiral auxiliaries on the starting material or chiral catalysts can provide excellent stereocontrol.[14]
Comparative Reaction Conditions for Pictet-Spengler Synthesis
| Substrate Type | Aromatic Ring Activation | Carbonyl Compound | Typical Conditions | Expected Yield |
| Tryptamine derivative | Highly activated (indole) | Aldehyde | Mild acid, room temp. | High |
| Phenethylamine | Less activated | Aldehyde | Strong acid, reflux | Moderate to low |
| Dopamine derivative | Activated | Ketone | Harsher conditions | Variable |
Troubleshooting the Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a method for the direct synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[11]
Q8: My Pomeranz-Fritsch reaction is failing. What are the critical steps to scrutinize?
The Pomeranz-Fritsch reaction is typically carried out in two stages: the formation of a benzalaminoacetal followed by acid-catalyzed cyclization.[12]
-
Formation of the Benzalaminoacetal: This initial condensation step is crucial. Ensure that the reaction is driven to completion, for example, by removing water using a Dean-Stark apparatus.
-
Acid-Catalyzed Cyclization: This step often requires strong acidic conditions.[16] If the cyclization is not occurring, you may need to use a stronger acid or increase the reaction temperature. The choice of acid can significantly impact the yield.[16]
Q9: The yields of my Pomeranz-Fritsch reaction are consistently low. How can I optimize the reaction?
Low yields are a common issue with the classical Pomeranz-Fritsch reaction.[6]
-
Substituent Effects: Electron-donating groups on the benzaldehyde generally improve the yield, while electron-withdrawing groups can be detrimental.[6]
-
Reaction Modifications: Several modifications of the Pomeranz-Fritsch reaction have been developed to improve yields and expand its scope. These include the Schlittler-Muller and Bobbitt modifications, which may be more suitable for your specific target molecule.[6][16]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. name-reaction.com [name-reaction.com]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Pictet-Spengler_reaction [chemeurope.com]
- 16. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Scale-Up Synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals facing the challenges of transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. Here, we address common problems encountered during scale-up, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Synthetic Pathway Overview
The synthesis of this compound can be approached through several routes. A common and effective strategy involves a multi-step sequence starting from homophthalic anhydride. This pathway is selected for its reliable and scalable nature, though it presents specific challenges at each stage that must be carefully managed.
The overall synthetic workflow is illustrated below:
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary safety concerns when scaling up this synthesis?
When moving to a larger scale, several safety aspects require rigorous assessment:
-
Thermal Hazards: The initial cyclocondensation can be exothermic. A thorough Differential Scanning Calorimetry (DSC) analysis is recommended to understand the heat flow and potential for thermal runaway. Ensure the reactor has adequate cooling capacity.
-
Reagent Handling:
-
Methylating Agents: Reagents like Dimethyl Sulfate (DMS) and Methyl Iodide (MeI) are toxic and carcinogenic. Use closed-system transfers and ensure appropriate personal protective equipment (PPE) and ventilation. Consider less volatile alternatives if possible.
-
Strong Bases: If using potent bases like Sodium Hydride (NaH) for N-methylation, be aware of its pyrophoric nature and violent reaction with water.
-
-
Pressure Management: The oxidation step may evolve gases. The reactor must be equipped with a pressure relief system and proper off-gas scrubbing.
FAQ 2: Can the three steps (condensation, oxidation, methylation) be combined into a one-pot procedure to improve efficiency?
While one-pot syntheses are attractive, for this specific target, a telescopic or one-pot approach is challenging due to incompatible reaction conditions.
-
The Castagnoli-Cushman reaction typically requires specific solvent and temperature conditions that may not be suitable for the subsequent oxidation.[1][2]
-
Oxidizing agents can react with the methylating agent or the base used in the final step.
-
Impurity Profile: A one-pot process can lead to a more complex impurity profile, making purification of the final product significantly more difficult, especially at scale.
Isolating the intermediates (at least after oxidation) is generally recommended to ensure higher purity and overall yield of the final product.
Troubleshooting Guide: Step-by-Step Challenges and Solutions
Problem Area 1: Low Yield in Step 1 (Cyclocondensation)
Question: We are experiencing a significant drop in yield for the initial Castagnoli-Cushman reaction when moving from a 10g to a 1kg scale. What could be the cause?
Answer: This is a common scale-up issue related to mass and heat transfer. Several factors could be at play:
-
Cause 1: Inefficient Mixing: In a larger reactor, inhomogeneous mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and degradation of the forming imine intermediate.
-
Solution: Verify that the reactor's impeller design and agitation speed are sufficient for the reaction volume. Consider using a baffle to improve turbulent mixing.
-
-
Cause 2: Poor Temperature Control: The reaction may be more exothermic than anticipated at scale. A slow rise in temperature can promote byproduct formation.
-
Solution: Implement a controlled addition profile for one of the reagents (e.g., the formaldehyde source) to manage the exotherm. Ensure the reactor cooling jacket is responsive and set to an appropriate temperature.
-
-
Cause 3: Solubility Issues: The starting materials or intermediates may have limited solubility, which is exacerbated in larger volumes.
-
Solution: Re-evaluate the solvent system. A co-solvent might be necessary to keep all components in the solution phase. See the table below for solvent considerations.
-
Table 1: Solvent Systems for Cyclocondensation
| Solvent | Pro | Con | Scale-Up Consideration |
|---|---|---|---|
| Acetic Acid | Good solvent for reactants, acts as a catalyst. | Can be corrosive, difficult to remove completely. | Requires acid-resistant reactors. Azeotropic distillation may be needed for removal. |
| Toluene | Good for azeotropic water removal. | Lower solubility for ionic intermediates. | Use a Dean-Stark trap to drive the reaction to completion. |
| Ethanol | Greener solvent, good solubility. | Lower boiling point may limit reaction temperature. | May require running the reaction under slight pressure to achieve higher temperatures. |
Caption: Troubleshooting flowchart for low yield in the cyclocondensation step.
Problem Area 2: Impurity Formation in Step 3 (N-Methylation)
Question: During N-methylation, we are observing a persistent impurity that is difficult to separate from the final product. LC-MS suggests it has the same mass. What is it and how can we prevent it?
Answer: The most likely culprit is an isomer formed via O-methylation. The starting material, 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, can exist in tautomeric equilibrium with its enol form (1-hydroxy-isoquinoline-4-carboxylic acid). Methylation can therefore occur on either the nitrogen or the oxygen.
-
Cause: Non-selective Methylation Conditions: The choice of base and solvent system dramatically influences the N- vs. O-methylation ratio.[3]
-
Protic solvents (like ethanol) can promote O-methylation by solvating the oxygen anion.
-
Weaker bases (like K₂CO₃) may not fully deprotonate the nitrogen, leading to a mixture of products.[3]
-
Table 2: Optimizing N-Methylation Selectivity
| Condition | Reagent/Solvent | Rationale | Expected Outcome |
|---|---|---|---|
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the N-H, strongly favoring N-alkylation. | High selectivity for the N-methylated product. |
| Solvent | Aprotic Polar (DMF, DMSO) | These solvents favor N-alkylation over O-alkylation for heterocyclic systems.[3] | Improved N/O selectivity. |
| Temperature | 0 °C to Room Temp | Lower temperatures can increase selectivity by minimizing side reactions. | Reduced O-methylation and other byproducts. |
Optimized N-Methylation Protocol (Scale-Up)
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 eq) and anhydrous DMF (10 L/kg).
-
Deprotonation: Cool the suspension to 0-5 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete.
-
Methylation: Add Dimethyl Sulfate (DMS, 1.05 eq) dropwise via a dosing pump over 2-3 hours, ensuring the temperature does not exceed 15 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by HPLC until the starting material is <1%.
-
Quenching: Carefully quench the reaction by slowly adding it to a separate vessel containing ice-water. Caution: Exothermic and potential gas evolution.
-
Isolation: Proceed to pH adjustment and product isolation as described in the purification section.
Problem Area 3: Product Purification and Isolation
Question: The final product is a solid, but we are struggling with its isolation. Acid-base workup leads to an emulsion, and direct crystallization from the reaction mixture gives an oily product.
Answer: Purifying zwitterionic or amphoteric compounds like carboxylic acids can be challenging at scale. Emulsion formation and oiling out are common issues.
-
Strategy 1: pH-Controlled Precipitation/Crystallization: This is often the most scalable method for purifying carboxylic acids.[4]
-
After quenching the N-methylation reaction, basify the aqueous solution with NaOH to a pH > 9. This will dissolve the product as its sodium carboxylate salt.
-
Perform an extraction with a non-polar solvent (e.g., Toluene or MTBE) to remove non-acidic, organic-soluble impurities like mineral oil from the NaH.
-
Separate the aqueous layer and slowly acidify with dilute HCl to a pH of ~3-4. The target carboxylic acid should precipitate out as a solid.
-
Cooling the mixture can improve the yield of the precipitation.
-
Filter the solid, wash with cold water to remove inorganic salts, and then with a non-polar solvent to aid drying.
-
Dry the product under vacuum.
-
-
Strategy 2: Recrystallization: If the precipitated solid requires further purification, recrystallization is the next step.
-
Solvent Screening: Finding a suitable solvent is critical. A good solvent will dissolve the product at elevated temperatures but have low solubility at room temperature or below.
-
Recommended Solvents: Based on the structure, consider solvents like acetonitrile, ethanol/water mixtures, or acetic acid/water.[5] A patent for a related quinoline carboxylic acid derivative suggests that recrystallization from acetonitrile can significantly increase purity.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Technical Support Center: Byproduct Analysis in the Synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthetic process. Our focus is to move beyond procedural steps and delve into the causality of experimental outcomes, ensuring both accuracy and a deeper understanding of the underlying chemistry.
Section 1: Overview of the Primary Synthetic Route
The synthesis of this compound and its derivatives often involves multistep procedures. A common approach is the Dieckmann condensation of phthalamic ester intermediates. This method, while effective, is susceptible to various side reactions that can impact yield and purity. Understanding the core reaction mechanism is the first step in effective byproduct analysis.
Illustrative Synthetic Pathway:
Caption: General synthetic scheme for this compound derivatives via Dieckmann condensation.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic and corrective guidance.
Q1: My final product is a difficult-to-separate mixture, and the yield of the target compound is low. What are the likely byproducts?
A1: The presence of a complex mixture often points to incomplete reactions or side reactions occurring during the cyclization step. The most common byproducts are detailed below:
| Byproduct Identity | Formation Mechanism | Key Diagnostic Signals (NMR/MS) |
| Unreacted Phthalamic Ester | Incomplete Dieckmann condensation. | Presence of characteristic ester and open-chain amide signals in ¹H and ¹³C NMR. Mass spectrometry will show the molecular ion of the starting ester. |
| Decarboxylated Product | Loss of the carboxylic acid group from the target molecule, often promoted by excessive heat. | Absence of the carboxylic acid proton in ¹H NMR. A corresponding loss of 44 Da (CO₂) in the mass spectrum compared to the target molecule. |
| Polymeric Materials | Self-condensation or polymerization of reactants and intermediates under harsh conditions. | Broad, unresolved humps in the NMR baseline. Difficulty in obtaining a clear mass spectrum. The product may appear as a tar or oil. |
| N-demethylated Impurity | If the starting material is a derivative with other N-alkyl groups, demethylation can occur under certain conditions. | Appearance of an N-H proton signal in ¹H NMR and a mass difference of 14 Da (CH₂). |
Troubleshooting & Prevention:
-
Optimize Cyclization Conditions: Carefully control the temperature and reaction time for the Dieckmann condensation. Lowering the temperature or reducing the reaction time may minimize decarboxylation and polymerization.
-
Ensure Anhydrous Conditions: Moisture can interfere with the alkoxide base used in the condensation, leading to incomplete reaction. Use freshly dried solvents and reagents.
-
Purification Strategy: A multi-step purification process involving column chromatography followed by recrystallization is often necessary to separate the target compound from closely related byproducts.
Q2: I'm observing the formation of a regioisomer. How is this possible and how can I control the selectivity?
A2: Regioisomer formation can occur if the starting phthalic anhydride is asymmetrically substituted. The initial aminolysis can happen at either of the two non-equivalent carbonyl groups, leading to two different phthalamic acid intermediates and subsequently two final products.
Caption: Pathway illustrating the formation of regioisomers from an asymmetrically substituted phthalic anhydride.
Control Strategies:
-
Steric Hindrance: The nucleophilic attack of the amine is often directed to the less sterically hindered carbonyl group of the anhydride. Choosing bulkier protecting groups on the amine or specific substituents on the phthalic anhydride can enhance selectivity.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can influence the reactivity of the adjacent carbonyl groups, potentially favoring the formation of one regioisomer over the other.
-
Chromatographic Separation: If regioisomer formation cannot be completely suppressed, careful optimization of the chromatographic conditions (e.g., solvent system, stationary phase) is crucial for their separation.
Q3: My reaction appears to stall after the initial aminolysis. What could be the cause?
A3: A stalled reaction at the phthalamic acid stage is a common issue. Several factors can contribute to this:
-
Reversibility of Aminolysis: The initial ring-opening of the phthalic anhydride is a reversible reaction. To drive the reaction forward, it is often necessary to remove the water formed during the subsequent (if any) imide formation or to use conditions that favor the kinetic product.
-
Insolubility of the Intermediate: The phthalamic acid intermediate may precipitate out of the reaction mixture, effectively halting the reaction.
-
Suboptimal pH: The pH of the reaction medium can significantly influence the rate of both the forward and reverse reactions.
Troubleshooting Protocol:
-
Solvent Selection: Choose a solvent in which both the reactants and the intermediate have good solubility. A co-solvent system may be beneficial.
-
Azeotropic Removal of Water: If the reaction is performed at elevated temperatures, using a Dean-Stark trap to remove water can help drive the equilibrium towards the product.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic study of the temperature profile is recommended.
Section 3: Analytical Methodologies for Byproduct Identification
A robust analytical workflow is essential for identifying and quantifying byproducts. The following techniques are recommended:
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the reaction mixture to determine the percentage of product and byproducts. Method development will be necessary to achieve baseline separation of all components.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown byproducts by providing molecular weight information. Fragmentation patterns can help in structure elucidation.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are invaluable for the structural characterization of the final product and any isolated byproducts. 2D NMR techniques (e.g., COSY, HMBC) can be used to confirm connectivity.[2][3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of key functional groups (e.g., amide, carboxylic acid, ester) in the product and to track the disappearance of starting material functional groups.[3] |
Experimental Workflow for Byproduct Analysis:
Caption: A systematic workflow for the identification and characterization of byproducts.
References
Technical Support Guide: Improving the Solubility of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid for In Vitro Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with "2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid" and similar compounds during assay development. Poor aqueous solubility is a common hurdle that can lead to inaccurate and irreproducible results by underestimating a compound's true potency and causing variable data.[1][2] This document provides a structured approach to diagnosing and resolving these issues, ensuring the integrity and reliability of your experimental data.
Part 1: Understanding the Molecule's Behavior
The compound , "this compound," possesses a key functional group that dictates its solubility: a carboxylic acid (-COOH). The solubility of carboxylic acids is fundamentally dependent on the pH of the solution.[3][4][5][6]
-
At Low pH (Acidic Conditions): The carboxylic acid group remains protonated (-COOH). In this neutral form, the molecule is more lipophilic and typically exhibits very low solubility in aqueous buffers.
-
At High pH (Basic Conditions): The carboxylic acid group loses a proton (deprotonates) to become a negatively charged carboxylate ion (-COO⁻).[7] This ionic form is significantly more polar and, therefore, much more soluble in water.[3][7]
This pH-dependent behavior is the primary lever we can use to enhance solubility for assay purposes.
Estimated Physicochemical Properties
| Property | Estimated Value / Characteristic | Implication for Solubility |
| Molecular Class | Weak Acid | Solubility is highly pH-dependent. |
| pKa | ~3.5 - 4.5 | The compound will be mostly insoluble at physiological pH (7.4) unless modified. |
| Predicted LogP | ~1.0 - 2.0 | Moderately lipophilic, contributing to low aqueous solubility in its neutral form. |
| Primary Solvent | DMSO | Excellent for creating high-concentration stock solutions. |
| Aqueous Buffer | Poor | Prone to precipitation when diluted from DMSO stock into neutral buffers.[8][9] |
Part 2: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers.
Q1: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why did this happen?
A1: This is the most common manifestation of poor aqueous solubility, often called "solvent-shift precipitation."[8][10] Your compound is hydrophobic and dissolves well in the organic solvent DMSO. When you add this stock solution to an aqueous buffer, the DMSO concentration plummets, and the surrounding environment becomes highly polar (water-based). The water molecules cannot effectively solvate the neutral, lipophilic compound, causing it to crash out of solution.[8][9] The solubility in DMSO is not a good predictor of solubility in the final aqueous assay medium.[10]
Q2: What is the absolute first thing I should try to solve this precipitation issue?
A2: pH adjustment. Given the carboxylic acid group, this is the most direct and effective strategy. By preparing your stock solution in a slightly basic environment (e.g., using dilute NaOH or a basic buffer), you convert the compound to its highly soluble salt form, which is much less likely to precipitate upon dilution into the final assay buffer.[]
Q3: How much DMSO can my assay system tolerate?
A3: This is highly dependent on your specific assay. As a general rule, most cell-based assays are sensitive to DMSO, and concentrations should be kept below 0.5%, with many sensitive cell lines requiring <0.1%.[8][12] Biochemical assays (e.g., purified enzyme assays) can sometimes tolerate higher concentrations (1-5%), but this must be empirically determined.[1][9] Always run a solvent tolerance control experiment to determine the maximum DMSO concentration that does not affect your assay's performance.
Q4: Can I just heat the solution or sonicate it to get my compound to dissolve in the buffer?
A4: Gentle warming (e.g., to 37°C) or sonication can help overcome the initial energy barrier to dissolution, but this often creates a supersaturated and thermodynamically unstable solution.[13] The compound may still precipitate over the course of your experiment, especially upon cooling or with slight disturbances.[9][13] While these methods can be used as an aid, they do not address the fundamental insolubility and should be used with caution and validation.
Part 3: Systematic Troubleshooting Workflow
When encountering precipitation, follow this logical progression of steps. This workflow is designed to find a robust solution with minimal impact on your assay biology.
Caption: Decision tree for troubleshooting compound precipitation.
Part 4: Detailed Protocols and Data
Protocol 1: The pH-Modification Strategy
This protocol aims to create a 10 mM stock solution of the compound as its soluble sodium salt.
Materials:
-
This compound (Solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
1.0 M Sodium Hydroxide (NaOH) solution, high purity
-
Nuclease-free water
-
Microcentrifuge tubes, volumetric flasks
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed for your desired volume and concentration (e.g., for 1 mL of 10 mM stock of a compound with MW=217.21 g/mol , you need 2.17 mg).
-
Initial Dissolution in DMSO: Add the weighed compound to a clean vial. Add a small volume of DMSO, enough to make a concentrated slurry (e.g., 200 µL). Vortex briefly. This initial step helps break up the solid material.
-
Base Addition: Add one molar equivalent of NaOH. For a 10 mM final concentration, you would add 1 µL of 1.0 M NaOH per 100 µL of final stock volume. This stoichiometrically converts the acid to its sodium salt.
-
Bring to Final Volume: Add DMSO to reach the final desired volume (e.g., bring the total volume to 1 mL for a 10 mM stock).
-
Ensure Complete Dissolution: Vortex thoroughly. If necessary, sonicate for 5-10 minutes.[14] Visually inspect the solution to ensure no solid particles remain. This is now your primary stock solution.
-
Assay Dilution: When preparing your working solutions, dilute this stock directly into your aqueous assay buffer. The pre-formed salt should remain soluble.
-
pH Check (Crucial): Always measure the pH of your final assay solution at the highest compound concentration to ensure it has not been significantly altered by the small amount of base carried over from the stock. The buffering capacity of your assay medium should handle this, but it must be verified.
Protocol 2: Kinetic Solubility Assessment with Cyclodextrins
This is a quick visual test to see if a solubility-enhancing excipient like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can maintain your compound's solubility. Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior that can encapsulate poorly soluble drugs, increasing their apparent solubility.[15][16][17]
Materials:
-
10 mM compound stock in 100% DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
10% (w/v) solution of HP-β-CD in Assay Buffer
-
Clear 96-well plate
Procedure:
-
Prepare Test Solutions: In separate wells of the 96-well plate, prepare your assay buffer under different conditions:
-
Well A1: 198 µL Assay Buffer (Control)
-
Well B1: 198 µL Assay Buffer + 10% HP-β-CD
-
-
Add Compound: Add 2 µL of your 10 mM DMSO stock to each well. This creates a final compound concentration of 100 µM with 1% DMSO.
-
Incubate and Observe: Mix the plate gently. Let it sit at room temperature for 1-2 hours.
-
Visual Inspection: Observe the wells against a black background. Look for signs of precipitation (cloudiness, crystals, film). A laser pointer can be used to detect light scattering (the Tyndall effect), which indicates the presence of fine precipitate.
-
Analysis: If the well containing HP-β-CD is clear while the control well is cloudy, it indicates that cyclodextrin is effectively enhancing the solubility of your compound.
Comparison of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Ionization to a soluble salt form.[3] | Highly effective for acids/bases, uses minimal additives, cost-effective. | Requires assay to be tolerant of the final pH; may not work for zwitterions. | First-line approach for any compound with an ionizable group. |
| Co-solvents | Reducing the polarity of the bulk solvent (water).[] | Simple to implement. | Can affect protein/enzyme structure and function; high concentrations may be toxic to cells.[1] | Biochemical assays where the target is known to be robust to moderate solvent levels. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule in an inclusion complex.[15][18] | Biologically inert, highly effective, can improve bioavailability.[16][17] | Can sometimes interfere with compound-target binding; higher cost. | Cell-based assays or when pH modification is not an option. |
| Surfactants | Formation of micelles that solubilize the compound. | Can achieve high solubility. | High risk of disrupting cell membranes or denaturing proteins; can interfere with assay readouts. | A last resort, typically avoided in biological assays unless part of a specific formulation. |
Part 5: Mechanistic Visualization
Caption: pH-dependent equilibrium of the carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. emulatebio.com [emulatebio.com]
- 14. benchchem.com [benchchem.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Bioactivity Validation of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of the Isoquinolinone Scaffold
The isoquinoline and isoquinolinone core structures are privileged scaffolds in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Recent research has highlighted the potential of derivatives of the 1-oxo-1,2-dihydroisoquinoline scaffold, particularly in the realm of oncology. Specifically, compounds bearing the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide moiety have emerged as promising inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme family involved in DNA repair and a validated target for cancer therapy.[2][3]
This guide focuses on a specific analog, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid , and provides a comprehensive framework for validating its predicted bioactivity as a PARP inhibitor. We will objectively compare its potential performance against a known, clinically approved PARP inhibitor, Olaparib, and provide detailed experimental protocols for researchers, scientists, and drug development professionals to rigorously assess its therapeutic promise.
The Scientific Rationale: Targeting PARP in Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair. In the context of cancer, many tumors exhibit deficiencies in specific DNA repair pathways, such as homologous recombination, often due to mutations in genes like BRCA1 and BRCA2. These cancer cells become heavily reliant on other repair mechanisms, including PARP-mediated base excision repair.
The inhibition of PARP in such cancer cells creates a synthetic lethality scenario. When single-strand DNA breaks occur, PARP inhibition prevents their repair, leading to the accumulation of double-strand breaks during DNA replication. In cells with deficient homologous recombination, these double-strand breaks cannot be effectively repaired, ultimately triggering apoptosis and selective cancer cell death. This targeted approach has led to the successful development of PARP inhibitors like Olaparib for the treatment of cancers with BRCA mutations.
Given that the core scaffold of this compound is closely related to known PARP inhibitors, it is hypothesized that this compound will exhibit inhibitory activity against PARP enzymes, particularly PARP1, the most abundant and well-characterized member of the family.
Figure 1: Simplified signaling pathway of PARP1 inhibition leading to synthetic lethality in HR-deficient cancer cells.
Comparative Validation Strategy: A Two-Tiered Approach
To robustly validate the bioactivity of this compound, a two-tiered approach is recommended. This involves an initial in vitro biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to assess its functional effects in a relevant biological context.
Tier 1: In Vitro PARP1 Inhibition Assay Tier 2: Cell-Based Proliferation Assay in BRCA-Deficient Cancer Cells
This strategy allows for a direct comparison of the test compound with the established PARP inhibitor, Olaparib, at both the molecular and cellular levels.
Figure 2: Experimental workflow for the bioactivity validation of the test compound.
Experimental Protocols
Tier 1: In Vitro PARP1 Inhibition Assay (HT Universal Colorimetric PARP Assay Kit)
This protocol is based on a commercially available colorimetric assay kit which measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP1 activity.
Materials:
-
Recombinant Human PARP1 enzyme
-
Activated DNA
-
Histone-coated 96-well plate
-
NAD+
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Colorimetric HRP substrate
-
Stop solution
-
This compound (Test Compound)
-
Olaparib (Comparator)
-
DMSO (vehicle)
-
Assay Buffer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Olaparib in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Mixture Preparation: Prepare a master mix containing PARP1 enzyme, activated DNA, and assay buffer.
-
Assay Initiation:
-
Add 50 µL of the reaction mixture to each well of the histone-coated 96-well plate.
-
Add 5 µL of the diluted test compound, Olaparib, or vehicle control to the respective wells.
-
Initiate the reaction by adding 50 µL of a NAD+/Biotinylated NAD+ mixture to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate 3 times with wash buffer to remove unincorporated NAD+.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of the colorimetric HRP substrate to each well and incubate for 15-30 minutes, or until a blue color develops in the control wells.
-
Stop the reaction by adding 100 µL of stop solution. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (wells with no PARP1 enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Tier 2: Cell-Based Proliferation Assay in BRCA-Deficient Cancer Cells
This protocol utilizes a colorimetric MTS assay to measure cell viability and proliferation in a cancer cell line with a known BRCA1 or BRCA2 mutation (e.g., MDA-MB-436, CAPAN-1).
Materials:
-
BRCA-deficient human cancer cell line (e.g., MDA-MB-436)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (Test Compound)
-
Olaparib (Comparator)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
DMSO (vehicle)
Step-by-Step Methodology:
-
Cell Seeding: Seed the BRCA-deficient cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Olaparib in complete medium. The concentration range should be informed by the IC50 values obtained in the PARP1 assay.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds or vehicle control.
-
-
Incubation: Incubate the plates for 72 hours.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a significant color change is observed in the vehicle control wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percent growth inhibition for each concentration relative to the vehicle-treated control cells.
-
Plot the percent growth inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation and Comparative Analysis
The quantitative data from these experiments should be summarized in clear, well-structured tables for easy comparison.
Table 1: In Vitro PARP1 Inhibition
| Compound | IC50 (nM) [95% Confidence Interval] |
| This compound | Experimental Value |
| Olaparib | Experimental Value |
Table 2: Cellular Proliferation in BRCA-Deficient Cells
| Compound | GI50 (µM) [95% Confidence Interval] |
| This compound | Experimental Value |
| Olaparib | Experimental Value |
Interpretation of Results:
The primary objective is to compare the IC50 and GI50 values of the test compound to those of Olaparib.
-
Potency: A lower IC50 value indicates greater potency in inhibiting the PARP1 enzyme directly. Similarly, a lower GI50 value suggests higher potency in inhibiting the growth of BRCA-deficient cancer cells.
-
Structure-Activity Relationship (SAR): The results will provide initial insights into the SAR of the 1-oxo-1,2-dihydroisoquinoline scaffold. The presence of the N-methyl group and the carboxylic acid at the 4-position on the test compound can be compared to the more complex side chain of Olaparib to understand their contributions to activity.
-
Therapeutic Potential: If the test compound demonstrates comparable or superior potency to Olaparib, it warrants further investigation, including selectivity profiling against other PARP family members and in vivo efficacy studies.
Conclusion and Future Directions
This guide provides a scientifically rigorous and logically structured framework for the initial bioactivity validation of this compound as a potential PARP inhibitor. By directly comparing its performance against the clinical standard, Olaparib, researchers can rapidly and objectively assess its potential as a lead compound for the development of new anticancer agents. The detailed protocols and clear data presentation format are designed to ensure the generation of reliable and reproducible results, forming a solid foundation for subsequent preclinical development.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isoquinoline Synthesis: Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch Reactions
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Its prevalence in clinically approved drugs for treating cancer, infectious diseases, and neurological disorders underscores the enduring importance of efficient and versatile synthetic routes to this privileged heterocycle.[3][4] This guide provides an in-depth comparative analysis of three classical and widely employed methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to offer a detailed examination of reaction mechanisms, a critical comparison of their synthetic utility, and practical, field-tested experimental protocols.
The Strategic Importance of Isoquinoline Synthesis
The rigid, bicyclic framework of isoquinoline serves as an excellent scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets.[3] Consequently, the development of robust synthetic methodologies to access diverse isoquinoline derivatives is a central theme in modern drug discovery. The choice of synthetic route is a critical strategic decision, dictated by the desired substitution pattern, the nature of available starting materials, and the required reaction conditions.
Comparative Analysis of Key Isoquinoline Synthesis Methods
The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions all rely on the intramolecular cyclization of a suitably functionalized phenethylamine derivative. However, they differ significantly in their starting materials, reaction conditions, and the nature of the initial isoquinoline product.
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction |
| Starting Materials | β-Phenylethylamides | β-Arylethylamines and aldehydes/ketones | Benzaldehydes and 2,2-dialkoxyethylamines |
| Key Intermediate | Nitrilium ion or imidoyl chloride | Iminium ion | Benzalaminoacetal (Schiff base) |
| Initial Product | 3,4-Dihydroisoquinolines | 1,2,3,4-Tetrahydroisoquinolines | Isoquinolines |
| Typical Catalysts | Dehydrating agents (POCl₃, P₂O₅) | Protic or Lewis acids (HCl, TFA) | Strong acids (H₂SO₄, PPA) |
| Reaction Conditions | Often harsh, refluxing temperatures[5] | Generally milder conditions[1] | Harsh, strongly acidic conditions[6] |
| Key Advantages | Good for 1-substituted isoquinolines | Access to chiral tetrahydroisoquinolines | Direct formation of the aromatic isoquinoline |
| Key Limitations | Requires electron-rich aromatic rings[7] | Aromatic ring must be sufficiently nucleophilic[1] | Can have low yields, harsh conditions[6] |
The Bischler-Napieralski Reaction
Discovered in 1893, the Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides.[5][8] The reaction is an intramolecular electrophilic aromatic substitution that requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and is typically carried out at elevated temperatures.[5][9] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[10]
Mechanism of Action
The mechanism of the Bischler-Napieralski reaction is believed to proceed through one of two pathways, depending on the reaction conditions.[5][7]
-
Path A: Nitrilium Ion Intermediate: The amide carbonyl is activated by the dehydrating agent, leading to the formation of a nitrilium ion. This highly electrophilic species then undergoes intramolecular attack by the electron-rich aromatic ring to form a spirocyclic intermediate, which then rearranges and eliminates a proton to afford the 3,4-dihydroisoquinoline.[8][9]
-
Path B: Dichlorophosphoryl Imine-Ester Intermediate: In the presence of POCl₃, a dichlorophosphoryl imine-ester intermediate can be formed, which then cyclizes and eliminates dichlorophosphoric acid to yield the product.[7]
A significant side reaction is the retro-Ritter reaction, which can lead to the formation of styrene derivatives, particularly when the aromatic ring is not sufficiently activated.[9][10]
Bischler-Napieralski Reaction Workflow
Experimental Protocol: Synthesis of Papaverine Precursor
This protocol describes the synthesis of a 1-substituted-3,4-dihydroisoquinoline, a key intermediate in the synthesis of the vasodilator papaverine.
-
Amide Formation: To a solution of homoveratrylamine (1 equivalent) in a suitable solvent such as dichloromethane, add 3,4-dimethoxyphenylacetyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude β-phenylethylamide.
-
Cyclization: Dissolve the crude amide in anhydrous toluene and add phosphorus oxychloride (POCl₃, 3-5 equivalents).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide and extract with toluene or chloroform.
-
Dry the combined organic extracts over anhydrous potassium carbonate and concentrate under reduced pressure.
-
Oxidation: The resulting 3,4-dihydroisoquinoline can be oxidized to papaverine using palladium on charcoal in a high-boiling solvent like decalin.[11]
The Pictet-Spengler Reaction
Discovered in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a 1,2,3,4-tetrahydroisoquinoline.[1][12] This reaction is particularly valuable as it often proceeds under milder conditions than the Bischler-Napieralski reaction and can be used to generate chiral centers.[1][13]
Mechanism of Action
The reaction is initiated by the formation of a Schiff base between the β-arylethylamine and the carbonyl compound.[14] Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.[1] This iminium ion then undergoes an intramolecular electrophilic attack on the aromatic ring to form a spirocyclic intermediate. Subsequent deprotonation restores aromaticity and yields the tetrahydroisoquinoline product.[14] The success of the reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups significantly facilitate the cyclization.[13]
Pictet-Spengler Reaction Workflow
Experimental Protocol: Synthesis of (S)-Salsolidine
This protocol outlines the synthesis of the tetrahydroisoquinoline alkaloid (S)-salsolidine.
-
Reaction Setup: To a solution of 3-methoxy-4-hydroxyphenethylamine hydrochloride (1 equivalent) in methanol, add acetaldehyde (1.2 equivalents).[15]
-
Add a catalytic amount of a protic acid, such as hydrochloric acid or trifluoroacetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure (S)-salsolidine.[6]
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, first reported in 1893, provides a direct route to aromatic isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[6][16] The reaction is typically catalyzed by strong acids, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and often requires harsh reaction conditions.[17][18]
Mechanism of Action
The reaction proceeds in two main stages.[6][16] First, the benzaldehyde and the 2,2-dialkoxyethylamine condense to form a benzalaminoacetal (a Schiff base).[6] In the presence of a strong acid, this intermediate undergoes cyclization via an intramolecular electrophilic attack of the aromatic ring on the protonated acetal, followed by elimination of two molecules of alcohol to form the aromatic isoquinoline ring system.[16] The yields of the Pomeranz-Fritsch reaction can be highly variable and are sensitive to the nature of the substituents on the benzaldehyde, with electron-donating groups generally favoring the cyclization.[6]
A significant modification, the Schlittler-Müller modification , utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials, providing access to C1-substituted isoquinolines.[19][20]
Pomeranz-Fritsch Reaction Workflow
Experimental Protocol: Synthesis of 6,7-Dimethoxyisoquinoline
This protocol describes the synthesis of a key isoquinoline intermediate.
-
Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1.1 equivalents) in toluene.
-
Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the formation of the Schiff base is complete (monitored by TLC).
-
Cyclization: Cool the reaction mixture and carefully add it to a pre-heated solution of polyphosphoric acid (PPA) at 100-120 °C.
-
Stir the mixture vigorously at this temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture and pour it onto a mixture of ice and water.
-
Make the solution basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent such as dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure 6,7-dimethoxyisoquinoline.[6]
Conclusion: A Strategic Choice for Drug Discovery
The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions represent a powerful toolkit for the synthesis of a diverse range of isoquinoline derivatives. The choice of method is a strategic decision that hinges on the desired final product and the available starting materials. The Bischler-Napieralski reaction is well-suited for the synthesis of 1-substituted dihydroisoquinolines, while the Pictet-Spengler reaction offers a milder route to often chiral tetrahydroisoquinolines. The Pomeranz-Fritsch reaction, despite its often harsh conditions, provides a direct entry to the fully aromatic isoquinoline core. A thorough understanding of the mechanisms, advantages, and limitations of each of these classical methods is essential for any scientist engaged in the synthesis of isoquinoline-based molecules for drug discovery and development.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 12. grokipedia.com [grokipedia.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 17. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. www-leland.stanford.edu [www-leland.stanford.edu]
- 19. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
The Isoquinolone Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships for Therapeutic Discovery
For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. The 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for designing inhibitors of various enzymatic targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this and closely related isoquinolone and quinolone carboxylic acid derivatives. By examining experimental data from diverse therapeutic areas, we aim to elucidate the key structural motifs that govern potency and selectivity, thereby empowering the rational design of next-generation therapeutics.
The Core Pharmacophore: Anchoring to the Target
The isoquinolone and quinolone carboxylic acid moiety is a recurring motif in potent enzyme inhibitors. The carboxylic acid at the 4-position is a critical anchor, often forming strong ionic and hydrogen bond interactions with positively charged residues, such as arginine or lysine, and other hydrogen bond donors within the target's active site. For instance, in the case of dihydroorotate dehydrogenase (DHODH) inhibitors, the carboxylate of a quinoline-4-carboxylic acid analog was shown to form a salt bridge with an arginine residue (R136), highlighting the essential nature of this functional group for biological activity.[1][2] Similarly, in cyclooxygenase-2 (COX-2) inhibitors based on a 4-carboxyl quinoline scaffold, the carboxyl group is proposed to interact with Arg120.[3]
The N-methylation at the 2-position of the isoquinolone ring, as seen in our topic compound, serves to cap a potential hydrogen bond donor and introduces a degree of lipophilicity. This modification can influence solubility, cell permeability, and metabolic stability, and its impact on target engagement is highly context-dependent.
Decoding the Structure-Activity Landscape: A Comparative Analysis
While direct and extensive SAR studies on this compound are not abundantly available in the public domain, a comprehensive understanding can be constructed by comparing it with structurally related and well-characterized compound series.
The Quinoline vs. Isoquinoline Backbone
The arrangement of the nitrogen atom within the bicyclic system (quinoline vs. isoquinoline) significantly impacts the electronic distribution and the spatial orientation of substituents, thereby influencing target binding. While both scaffolds have demonstrated broad biological activity, the choice between them is often empirically determined based on the specific topology of the target's binding pocket.
Substitutions on the Benzenoid Ring: Tuning Potency and Selectivity
Modifications on the carbocyclic ring of the isoquinolone or quinoline core are a primary strategy for optimizing potency, selectivity, and pharmacokinetic properties.
-
Lipophilic Substituents: In the context of COX-2 inhibitors, the introduction of lipophilic groups on the C-7 and C-8 positions of the quinoline ring was found to be crucial for inhibitory activity.[3] This suggests that a corresponding exploration of lipophilic substituents on the this compound scaffold could be a fruitful avenue for enhancing potency against certain targets.
-
Electron-Withdrawing and Donating Groups: The electronic nature of substituents can modulate the pKa of the carboxylic acid and influence interactions with the target. For poly(ADP-ribose) polymerase (PARP) inhibitors based on a 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold, substitutions on the benzenoid ring were explored to fine-tune activity.[4][5][6]
The Role of the 4-Carboxylic Acid and its Bioisosteres
The carboxylic acid is a potent interacting group, but its acidic nature can sometimes lead to poor oral bioavailability and rapid clearance. Consequently, its replacement with bioisosteres is a common strategy in drug design.
-
Amides: Conversion of the carboxylic acid to an amide, as demonstrated in the development of PARP inhibitors, can lead to potent and druglike molecules.[4][5][6] The SAR of the amide substituent itself is often "tight," meaning that even small changes to the amide R-groups can lead to significant changes in activity.[4]
-
Esters: Methyl esters of related quinoline carboxylic acids have been synthesized and evaluated, sometimes showing comparable or slightly reduced activity compared to the parent carboxylic acids.[1] Esterification can be a useful strategy to create prodrugs that improve cell permeability, with the ester being hydrolyzed in vivo to release the active carboxylic acid.
Experimental Evaluation: Protocols for SAR Elucidation
To systematically explore the SAR of this compound and its analogs, a tiered experimental approach is recommended.
Primary Screening: In Vitro Enzyme Inhibition Assays
The initial assessment of newly synthesized compounds should involve a direct measurement of their inhibitory activity against the target enzyme.
Step-by-Step Protocol: Generic Enzyme Inhibition Assay (e.g., for a Kinase)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the target enzyme and its substrate (e.g., a peptide) in assay buffer.
-
Prepare a solution of ATP (adenosine triphosphate) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add a small volume of the test compound serially diluted in DMSO.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).
-
Detect the product formation using an appropriate method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Secondary Screening: Cell-Based Functional Assays
Compounds demonstrating potent enzyme inhibition should be further evaluated in cell-based assays to assess their cellular permeability, target engagement in a physiological context, and potential cytotoxicity.
Step-by-Step Protocol: Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HCT-116) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).
-
Visualizing the Path to Discovery
To conceptualize the drug discovery workflow for developing novel inhibitors based on the this compound scaffold, the following diagram illustrates the key stages.
Caption: Drug discovery workflow for isoquinolone-based inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the wealth of SAR data from related quinolone and isoquinolone series, medicinal chemists can make informed decisions in the design of new analogs with improved potency, selectivity, and drug-like properties. A systematic approach, combining rational design with robust in vitro and in vivo testing, will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold. Future work should focus on expanding the diversity of substituents on the benzenoid ring and exploring a wider range of bioisosteric replacements for the carboxylic acid to optimize pharmacokinetic profiles.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Isoquinoline Core as a Privileged Scaffold for Histone Demethylase Inhibition: A Comparative Efficacy Guide
A Senior Application Scientist's Perspective on Evaluating "2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid" against Established KDM4 Inhibitors
In the landscape of epigenetic drug discovery, the identification of novel small molecule inhibitors for histone demethylases is of paramount importance. The Jumonji C (JmjC) domain-containing histone demethylases, such as the KDM4 family, are particularly attractive targets due to their frequent dysregulation in various cancers.[1][2] This guide provides a comparative framework for evaluating the in vitro and in vivo efficacy of a novel compound, "this compound" (hereafter referred to as Cpd-X), a putative inhibitor of the KDM4 family of histone demethylases.
The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Given the structural similarities of Cpd-X to known metal-chelating inhibitors, we hypothesize that it may function as a 2-oxoglutarate (2-OG) competitor or a metal cofactor disruptor for Fe(II)-dependent enzymes like the KDM4 family.[2] This guide will outline a comprehensive strategy for testing this hypothesis, comparing the hypothetical performance of Cpd-X against two well-characterized KDM4 inhibitors, JIB-04 and ML324.
The KDM4 Family: A Key Epigenetic Regulator and Therapeutic Target
The KDM4 family, consisting of KDM4A, KDM4B, KDM4C, and KDM4D, are histone lysine demethylases that primarily remove methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2).[2][3] These modifications are critical for chromatin structure and gene expression, and their dysregulation is implicated in cancer progression, making the KDM4 family a compelling target for therapeutic intervention.[1][4]
Part 1: In Vitro Efficacy Assessment
The initial evaluation of a putative inhibitor involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess cellular activity and on-target engagement.
Biochemical Assays: Direct Inhibition of KDM4 Activity
The first step is to ascertain whether Cpd-X directly inhibits the enzymatic activity of recombinant KDM4 isoforms. A panel of biochemical assays should be employed to build a comprehensive inhibitory profile.
Experimental Workflow: Biochemical Assays
Caption: Workflow for biochemical evaluation of KDM4 inhibitors.
Detailed Protocols:
-
AlphaLISA/HTRF Assays: These are robust, high-throughput assays that measure the demethylation of a biotinylated histone peptide substrate.[5] The detection of the demethylated product is achieved using an antibody specific to the demethylated mark, coupled with acceptor beads that generate a luminescent or fluorescent signal upon proximity to donor beads bound to the histone substrate.[5] This method allows for rapid determination of IC50 values.
-
MALDI-TOF Mass Spectrometry: This orthogonal method provides a direct and label-free measurement of the conversion of the methylated peptide substrate to its demethylated form.[6] It serves as a crucial validation of the results obtained from the AlphaLISA/HTRF assays and can help to rule out artifacts.
-
Mechanism of Action Studies: To understand how Cpd-X inhibits KDM4, kinetic studies should be performed by varying the concentrations of the 2-oxoglutarate cofactor and the histone substrate. This will help determine if Cpd-X is a competitive, non-competitive, or uncompetitive inhibitor.[7]
Comparative Data Table: Biochemical Inhibition of KDM4
| Compound | Target KDM Isoform(s) | IC50 (nM) - AlphaLISA/HTRF | IC50 (nM) - MALDI-TOF MS | Mechanism of Action |
| Cpd-X (Hypothetical) | KDM4A, KDM4B, KDM4C, KDM4D | 150 | 165 | 2-OG competitive |
| JIB-04 | KDM4A-E, KDM5A | 290 - 1100 | Not Reported | Not 2-OG competitive, disrupts O2 and histone binding[7][8] |
| ML324 | JMJD2 (KDM4) | 920 | 4900 (KDM4B) | Not Reported[9][10] |
Cellular Assays: On-Target Engagement and Phenotypic Effects
Demonstrating that a compound can inhibit its target in a cellular context is a critical step. Cellular assays assess the ability of Cpd-X to penetrate the cell membrane, engage with KDM4, and elicit a biological response.
Experimental Workflow: Cellular Assays
Caption: Workflow for cellular evaluation of KDM4 inhibitors.
Detailed Protocols:
-
Western Blotting for Global Histone Marks: Cancer cell lines with known KDM4 overexpression (e.g., esophageal cancer cell line KYSE-150) are treated with the inhibitors.[1] A successful on-target effect would be demonstrated by a dose-dependent increase in global levels of H3K9me3 and H3K36me3, the primary substrates of KDM4.
-
High-Content Immunofluorescence: This assay provides a more quantitative and visual confirmation of on-target activity.[11][12] Cells are treated with the compounds, fixed, and stained with an antibody against H3K9me3. Automated microscopy and image analysis are used to quantify the nuclear fluorescence intensity, providing a robust measure of KDM4 inhibition in individual cells.[11][12]
-
Cell Proliferation and Apoptosis Assays: To assess the phenotypic consequences of KDM4 inhibition, cell viability and apoptosis are measured. A successful anti-cancer agent would be expected to inhibit cell proliferation and induce apoptosis in cancer cell lines.[1][13]
Comparative Data Table: Cellular Activity of KDM4 Inhibitors
| Compound | Cell Line | EC50 (µM) - H3K9me3 Increase | GI50 (µM) - Proliferation | Apoptosis Induction (EC50, µM) |
| Cpd-X (Hypothetical) | KYSE-150 | 0.5 | 1.2 | 2.5 |
| JIB-04 | Various | Not Reported | Potent in multiple lines | Induces apoptosis[8][14] |
| ML324 | HCC cells | Not Reported | Induces cell death | Induces apoptosis[13] |
| TACH101 (Pan-KDM4) | KYSE-150 | <0.001 | Potent in multiple lines | 0.033 - 0.092[1] |
Part 2: In Vivo Efficacy Assessment
The ultimate test of a potential therapeutic is its efficacy in a living organism. In vivo studies, typically in mouse xenograft models, are essential to evaluate the compound's ability to inhibit tumor growth and to assess its pharmacokinetic and pharmacodynamic properties.
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for in vivo evaluation of KDM4 inhibitors.
Detailed Protocols:
-
Xenograft Tumor Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a cancer cell line known to be sensitive to KDM4 inhibition in vitro.[4][15] Once tumors reach a palpable size, the mice are randomized into treatment groups.
-
Dosing and Monitoring: The compounds are administered, typically via oral gavage or intraperitoneal injection, at various doses. Tumor volume and body weight are monitored regularly to assess efficacy and toxicity.[14]
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors are excised and analyzed by Western blot or immunohistochemistry to confirm that the compound is engaging its target in the tumor tissue, as evidenced by an increase in H3K9me3 levels.
-
Pharmacokinetic (PK) Analysis: Blood and tumor tissue samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Comparative Data Table: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | On-Target PD Effect (H3K9me3 increase) |
| Cpd-X (Hypothetical) | KYSE-150 Esophageal | 50 mg/kg, oral, daily | 85 | Yes |
| JIB-04 | Breast, Lung, Ewing Sarcoma | Oral gavage | Significant inhibition | Yes[8][14] |
| ML324 | Triple-Negative Breast Cancer | Not specified | Decreased tumor volume and growth | Not specified[16] |
| TACH101 (Pan-KDM4) | Colorectal, Esophageal, Gastric, Breast, Lymphoma | Not specified | Up to 100% | Yes[1] |
Conclusion
This guide outlines a rigorous and comprehensive strategy for evaluating the in vitro and in vivo efficacy of "this compound" (Cpd-X) as a putative KDM4 inhibitor. By employing a multi-tiered approach with orthogonal assays and comparing its performance against well-characterized inhibitors like JIB-04 and ML324, a clear and objective assessment of its therapeutic potential can be achieved. The causality-driven experimental design, with built-in validation at each stage, ensures the generation of high-quality, trustworthy data, which is essential for advancing a novel compound through the drug discovery pipeline. The promising anti-cancer activity of KDM4 inhibitors in preclinical models underscores the potential of this therapeutic strategy.[16][17]
References
- 1. ascopubs.org [ascopubs.org]
- 2. mdpi.com [mdpi.com]
- 3. KDM4/JMJD2 Activity Quantification Assay Kit (Colorimetric) (ab113461) | Abcam [abcam.com]
- 4. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of the histone demethylase KDM4B leads to activation of KDM1A, attenuates bacterial-induced pro-inflammatory cytokine release, and reduces osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of histone demethylase KDM4 by ML324 induces apoptosis through the unfolded protein response and Bim upregulation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression [mdpi.com]
- 17. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Molecular Docking of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study for the novel compound, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. We will explore its potential therapeutic applications by evaluating its binding affinity and interactions with key biological targets, benchmarked against known inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols.
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The specific compound of interest, this compound, belongs to this privileged class of molecules.[4][5] While specific studies on this exact molecule are not widely published, the extensive research on structurally similar quinoline and isoquinoline derivatives provides a strong rationale for investigating its therapeutic potential through computational methods like molecular docking.[6][7][8][9]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[11][12] This guide will walk through the process of conducting a rigorous comparative docking study to elucidate the potential of this compound.
Experimental Design & Rationale
Our comparative docking study will focus on two well-validated cancer-related targets for which isoquinoline and quinoline derivatives have shown inhibitory activity:
-
P-glycoprotein (P-gp): An ATP-binding cassette (ABC) transporter associated with multidrug resistance (MDR) in cancer.[6][8][13] We will use the outward-facing human P-gp crystal structure (PDB ID: 6C0V) for our docking simulations.[6][8]
-
Poly(ADP-ribose) polymerase (PARP-1): A key enzyme in DNA repair, and a validated target for cancer therapy. We will utilize the crystal structure of the PARP-1 catalytic domain (PDB ID: 6B22).
As a benchmark, we will compare the docking results of our compound of interest with a known inhibitor for each target:
-
Zosuquidar (LY335979): A potent P-gp inhibitor.
-
Olaparib: A clinically approved PARP inhibitor.
This comparative approach provides a critical context for interpreting the docking scores and binding interactions of our novel compound.
Experimental Workflow
The following diagram illustrates the comprehensive workflow for our comparative molecular docking study.
Caption: Workflow for the comparative molecular docking study.
Detailed Protocols
Part 1: Ligand and Protein Preparation
This initial phase is critical for ensuring the accuracy of the docking simulation. All water molecules and non-essential ligands will be removed from the protein structures, and polar hydrogens will be added. The ligands will be energy minimized to obtain their most stable conformations.
Software:
-
UCSF Chimera: For visualization and initial protein preparation.[14]
-
AutoDock Tools (ADT): For final protein and ligand preparation.[10]
-
Avogadro: For ligand structure drawing and initial optimization.
Protocol:
-
Protein Preparation:
-
Download the crystal structures of P-gp (PDB ID: 6C0V) and PARP-1 (PDB ID: 6B22) from the RCSB Protein Data Bank.
-
Open the PDB files in UCSF Chimera.
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Save the cleaned protein structures as PDB files.
-
Open the cleaned PDB files in AutoDock Tools.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared proteins in the PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structures of this compound, Zosuquidar, and Olaparib using Avogadro.
-
Perform an initial geometry optimization using the built-in force fields.
-
Save the structures in MOL2 format.
-
Open the MOL2 files in AutoDock Tools.
-
Assign Gasteiger charges and set the rotatable bonds.
-
Save the prepared ligands in the PDBQT format.
-
Part 2: Molecular Docking Simulation
We will use AutoDock Vina, a widely used and validated open-source program for molecular docking.[14]
Software:
-
AutoDock Vina
Protocol:
-
Grid Box Generation:
-
For each protein, define a grid box that encompasses the known active site. The center and dimensions of the grid box should be determined based on the co-crystallized ligand in the original PDB structure or from published literature.
-
For P-gp (6C0V): Center the grid box on the transmembrane drug-binding pocket.
-
For PARP-1 (6B22): Center the grid box on the nicotinamide binding site.
-
-
Running the Docking Simulation:
-
Use the command-line interface of AutoDock Vina to run the docking calculations.
-
The command will specify the prepared protein (receptor), the prepared ligand, the grid box parameters, and the output file name.
-
Example command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log output.log
-
The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.
-
Part 3: Analysis of Docking Results
The output of the docking simulation will be a set of predicted binding poses for each ligand, along with their corresponding binding affinities (in kcal/mol).
Software:
-
PyMOL or UCSF Chimera: For visualization and analysis of binding poses and interactions.
Protocol:
-
Binding Affinity Comparison:
-
Extract the binding affinity values from the AutoDock Vina log files for the top-ranked poses.
-
A more negative value indicates a stronger predicted binding affinity.[10]
-
Tabulate these values for a clear comparison between the compound of interest and the known inhibitors for each target.
-
-
Binding Pose and Interaction Analysis:
-
Load the prepared protein and the docked ligand poses into PyMOL or UCSF Chimera.
-
Visualize the top-ranked binding pose for each ligand within the active site of the protein.
-
Identify and analyze the key molecular interactions, including:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.
-
Pi-stacking interactions: Occur between aromatic rings.
-
-
Compare the interactions of this compound with those of the known inhibitors.
-
Data Presentation and Interpretation
The results of the docking study should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Comparative Binding Affinities
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) |
| P-glycoprotein (P-gp) | This compound | [Insert Value] |
| Zosuquidar (Control) | [Insert Value] | |
| PARP-1 | This compound | [Insert Value] |
| Olaparib (Control) | [Insert Value] |
Note: The values in this table are placeholders and would be populated with the results from the actual docking simulation.
Table 2: Key Molecular Interactions
| Target Protein | Ligand | Key Interacting Residues | Type of Interaction |
| P-glycoprotein (P-gp) | This compound | [e.g., Tyr307, Phe336] | [e.g., Pi-stacking, Hydrophobic] |
| Zosuquidar (Control) | [e.g., Gln725, Tyr953] | [e.g., Hydrogen Bond, Pi-stacking] | |
| PARP-1 | This compound | [e.g., Gly863, Ser904] | [e.g., Hydrogen Bond] |
| Olaparib (Control) | [e.g., Tyr907, Arg878] | [e.g., Pi-stacking, Hydrogen Bond] |
Note: The interacting residues and interaction types are examples and would be determined from the analysis of the docked poses.
Discussion and Future Directions
The comparative analysis of the binding affinities and molecular interactions will provide valuable insights into the potential of this compound as an inhibitor of P-gp and/or PARP-1.
If the predicted binding affinity of our compound is comparable to or better than the known inhibitors, and if it forms key interactions within the active site, this would provide a strong rationale for its synthesis and in vitro biological evaluation. The docking results can also guide the design of derivatives with potentially improved potency and selectivity.
Conversely, if the docking results are not promising, they can help in prioritizing other compounds or targets for further investigation, thus saving valuable resources.
This in-depth computational analysis serves as a critical first step in the drug discovery pipeline, enabling a data-driven approach to identifying and optimizing novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Navigating the Selectivity Landscape: A Guide to Target Identification and Cross-Reactivity Profiling of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Abstract
In the intricate world of drug discovery and chemical biology, understanding the precise molecular interactions of a compound is paramount. This guide addresses the novel compound, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, for which a primary biological target is not yet extensively documented in public literature. Rather than a conventional cross-reactivity analysis against a known target, this document presents a comprehensive, field-proven strategy for de novo target identification and subsequent selectivity profiling. We provide a logical, multi-step experimental framework designed for researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action, identify its primary cellular target(s), and simultaneously map its off-target interaction landscape. This guide is structured to empower researchers with the rationale behind experimental choices, detailed protocols for robust validation, and clear methods for data interpretation, ensuring the highest standards of scientific integrity.
Part 1: Initial Target Hypothesis Based on Chemical Scaffolding
The structure of this compound, featuring a dihydroisoquinoline core, provides the initial clues for hypothesizing its potential biological targets. This scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive molecules. Notably, isoquinoline derivatives are known to interact with a wide range of protein families. For instance, certain isoquinoline alkaloids exhibit activity as tyrosine kinase inhibitors, while others are known to inhibit enzymes like poly(ADP-ribose) polymerase (PARP).
Therefore, our investigation begins with the hypothesis that this compound is likely to interact with ATP-binding sites of enzymes, with a particular focus on protein kinases due to the prevalence of this scaffold in known kinase inhibitors. This hypothesis forms the logical foundation for the initial broad-panel screening strategy.
Part 2: A Strategic Workflow for Target Discovery and Profiling
To systematically identify the primary target and assess cross-reactivity, we propose a multi-stage workflow. This process is designed to move from a broad, unbiased screen to specific, high-confidence validation in a cellular context.
Figure 1: A comprehensive workflow for target identification and selectivity profiling.
Part 3: Experimental Protocols for Execution
The following protocols are detailed to ensure reproducibility and robustness of the findings. They represent a self-validating system where the results of one experiment inform the design of the next.
Protocol: In Vitro Kinase Panel Screening
Objective: To perform a broad, unbiased screen of the compound against a large panel of protein kinases to identify initial hits.
Rationale: Given the structural alerts from the isoquinoline scaffold, a kinase panel is the most logical starting point. This experiment provides a bird's-eye view of the compound's potential targets and its initial cross-reactivity profile across the kinome. A single high concentration (e.g., 10 µM) is used to maximize the chances of detecting interactions.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: The compound is serially diluted and delivered to a multi-well assay plate. A final assay concentration of 10 µM is recommended for the primary screen.
-
Kinase Reaction: The screening is typically performed using a radiometric (³³P-ATP) or fluorescence-based assay format.
-
Recombinant human kinases (e.g., a panel of >400) are prepared in a reaction buffer.
-
The compound is pre-incubated with the kinases to allow for binding.
-
The kinase reaction is initiated by adding the peptide substrate and ATP (at or near the Km concentration).
-
-
Detection: After incubation, the amount of phosphorylated substrate is quantified. The percentage of inhibition is calculated relative to a DMSO vehicle control.
-
Data Analysis: Hits are typically defined as kinases showing >70% inhibition at 10 µM.
Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To validate a direct physical interaction between the compound and a putative target protein within a live, intact cellular environment.
Rationale: A positive result in an in vitro kinase assay does not guarantee the compound engages the target in a cell. CETSA provides this critical validation. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation. This confirmation is essential before committing to more extensive studies.
Methodology:
-
Cell Culture: Grow a relevant human cell line (e.g., HEK293 or a cancer cell line known to express the target kinase) to ~80% confluency.
-
Compound Treatment: Treat the cells with the compound at various concentrations (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Harvest the cells, resuspend them in a buffer, and divide the lysate into aliquots. Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 68°C). A non-heated sample serves as a control.
-
Protein Extraction: Lyse the cells by freeze-thawing. Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Target Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A successful "thermal shift" is observed as a rightward shift in the melting curve for the compound-treated samples, indicating target stabilization.
Part 4: Data Presentation and Interpretation
In Vitro Screening Data Summary
The results from the kinase panel screen should be summarized in a table, highlighting the primary hits and notable off-targets.
| Kinase Target | Family | % Inhibition @ 10 µM |
| Putative Target A | Tyrosine Kinase | 98% |
| Putative Target B | Ser/Thr Kinase | 92% |
| Off-Target C | Tyrosine Kinase | 55% |
| Off-Target D | Ser/Thr Kinase | 48% |
| ... (other kinases) | ... | <30% |
Table 1: Example data from a primary kinase screen. Putative Targets A and B are identified as strong hits for follow-up validation.
Dose-Response and Selectivity Analysis
Once the primary hits are validated by CETSA, a full dose-response curve is generated to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Target | IC50 (nM) | Selectivity Ratio (vs. Target A) |
| Primary Target A | 50 | 1x |
| Off-Target B | 1,500 | 30x |
| Off-Target C | >10,000 | >200x |
Table 2: Comparative potency and selectivity. The selectivity ratio is calculated by dividing the IC50 of the off-target by the IC50 of the primary target. A higher ratio indicates greater selectivity.
Part 5: Visualizing On-Target vs. Off-Target Pathways
Understanding the biological consequence of cross-reactivity requires placing the targets in their signaling context. Let's assume our screening identified EGFR as the primary target and SRC as a significant off-target.
Figure 2: Hypothetical signaling pathways for a primary (EGFR) and off-target (SRC) interaction.
Conclusion
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS No. 54931-62-3), a compound often utilized in the synthesis of novel therapeutic agents. Due to the limited availability of specific disposal data for this compound, this document outlines a risk-based approach grounded in established principles of chemical waste management and regulatory compliance.
Understanding the Compound: Hazard Profile and Considerations
-
Isoquinoline Core: Isoquinoline itself is a weak base and can form salts with strong acids.[4] Some tetrahydroisoquinoline derivatives have been noted for their potential neurotoxic properties.[4]
-
Carboxylic Acid Group: This functional group imparts acidic properties to the molecule.
-
General Chemical Reactivity: While isoquinoline is relatively stable, it can undergo oxidation, which may lead to ring cleavage under vigorous conditions.[5][6]
A Safety Data Sheet (SDS) for this compound indicates that no specific data is available for hazard classification or disposal.[7] In such cases, the compound should be handled as a potentially hazardous substance.
Key Safety Precautions During Handling:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[10][11]
-
Avoid contact with skin and eyes.[8][10] In case of contact, rinse thoroughly with water.[7][11]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure compliance with all applicable regulations.
Step 1: Waste Identification and Classification
The first crucial step is to classify the waste. Based on the precautionary principle, this compound waste should be treated as hazardous chemical waste. This includes:
-
The pure compound.
-
Contaminated materials (e.g., filter paper, gloves, weighing boats).
-
Solutions containing the compound.
-
Empty containers that are not properly decontaminated.
Step 2: Waste Segregation and Storage
Proper segregation is essential to prevent accidental chemical reactions.
-
Solid Waste: Collect solid waste, including the pure compound and contaminated disposables, in a designated, properly labeled, and sealed hazardous waste container.
-
Liquid Waste: If the compound is in solution, do not mix it with other waste streams unless their compatibility is confirmed.[12][13] Store in a sealed, labeled container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
Step 3: Selection of Disposal Method
Given the lack of specific degradation or neutralization data, the recommended and safest disposal method is to engage a licensed hazardous waste disposal company. These companies have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound and legally compliant manner.
-
Incineration: High-temperature incineration is a common and effective method for the disposal of organic chemical waste. This process ensures the complete destruction of the compound.
-
Landfill: Disposal in a hazardous waste landfill is another option, but only after the waste has been appropriately treated and stabilized by a licensed facility.[14]
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][11]
Step 4: Documentation and Record Keeping
Maintain meticulous records of all hazardous waste generated and disposed of. This includes:
-
The chemical name and quantity of waste.
-
The date of generation.
-
The date of pickup by the waste disposal company.
-
Copies of all waste manifests and disposal certificates.
This documentation is crucial for regulatory compliance and internal safety audits.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[15][16] Researchers must also adhere to state and local regulations, which may be more stringent than federal laws.[17] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.[8]
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary principle due to lack of specific hazard data. |
| Primary Disposal Method | Licensed Hazardous Waste Contractor | Ensures safe, compliant, and environmentally sound disposal. |
| On-site Treatment | Not Recommended | Lack of validated neutralization or degradation protocols. |
| Segregation | Segregate from incompatible materials. | Prevents dangerous chemical reactions. |
| Containerization | Sealed, properly labeled containers. | Ensures safe storage and transport. |
| Documentation | Maintain all disposal records. | Required for regulatory compliance. |
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. angenechemical.com [angenechemical.com]
- 12. vumc.org [vumc.org]
- 13. coleparmer.com [coleparmer.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. epa.gov [epa.gov]
- 16. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 17. Chapter 850: [services.statescape.com]
Comprehensive Safety and Handling Guide for 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
This document provides essential procedural guidance for the safe handling and disposal of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS No: 54931-62-3). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the critical safety information needed to protect yourself and your colleagues. This guide is designed for researchers, scientists, and drug development professionals.
Guiding Principle: A Proactive Stance on Safety
The available Safety Data Sheet (SDS) for this compound currently lacks comprehensive hazard classification data[1]. In such situations, a Senior Application Scientist's experience dictates a conservative approach. We must infer potential hazards from the compound's chemical structure—specifically, the carboxylic acid and isoquinoline moieties—and its physical form as a solid powder. This principle of "assumed risk" ensures the highest level of protection.
The core logic is to treat the compound as potentially hazardous based on its constituent functional groups. Carboxylic acids can be irritants or corrosive, while heterocyclic compounds like isoquinoline derivatives can present a range of toxicological profiles[2][3][4]. Furthermore, any powdered chemical presents a respiratory hazard from potential dust inhalation[1][5].
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the foundation of any safe laboratory protocol. Based on the chemical structure and physical state, we can anticipate the following primary hazards:
| Potential Hazard | Causality (The "Why") | Primary Route of Exposure |
| Eye Irritation/Damage | The carboxylic acid group can be acidic and irritating, potentially causing serious eye irritation or damage upon contact.[5][6] Fine powders can also be abrasive. | Eyes |
| Skin Irritation | Similar to eye contact, the acidic nature of the carboxylic acid functional group can cause skin irritation.[5][6] | Skin |
| Respiratory Tract Irritation | As a fine powder, the compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of this dust can irritate the respiratory system.[1][5] | Inhalation |
| Unknown Systemic Toxicity | The specific toxicological properties of this molecule have not been fully characterized. Ingestion or significant absorption through the skin could pose unknown health risks. | Ingestion, Skin Absorption |
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a checklist but a reasoned, risk-based decision. The following recommendations constitute the minimum required protection.
Primary Engineering Control: The Fume Hood
Directive: All handling of this compound powder, including weighing and transfers, must be performed inside a certified chemical fume hood.
Causality: A fume hood is the most critical piece of safety equipment as it provides primary containment, pulling airborne powder away from the user's breathing zone and preventing contamination of the general laboratory space.[6]
Mandatory PPE Protocol
The following table summarizes the required PPE. Remember, PPE is the last line of defense; proper handling technique is the first.
| Protection Type | Specific Equipment | Justification & Standard |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles provide a seal around the eyes to protect against fine powders and splashes. A face shield worn over goggles is required to protect the entire face from splashes during solution preparation or in case of an unexpected reaction.[7][8][9] Must meet ANSI Z.87.1 standard. |
| Hand Protection | Nitrile Gloves | Nitrile gloves offer broad protection against incidental contact with a wide range of chemicals, including acids and organic compounds.[9][10] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected. |
| Body Protection | Chemical-Resistant Lab Coat | A fully buttoned lab coat made of a chemical-resistant material protects your skin and personal clothing from contamination.[10] |
| Respiratory Protection | N95 Respirator (Minimum) | While a fume hood is the primary control, an N95 respirator should be worn if there is any risk of dust generation that cannot be contained within the hood. This protects against inhaling fine particulates. For situations with potential vapor exposure or larger spills, a half-mask or full-face respirator with organic vapor/acid gas cartridges would be necessary.[7][8] |
Operational and Disposal Plan: A Step-by-Step Guide
Safe Handling Workflow
This workflow is designed to be a self-validating system, minimizing risk at each step.
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE (lab coat, goggles, face shield, gloves).
-
Prepare your work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood.
-
-
Handling & Weighing:
-
Retrieve the container of this compound.
-
Open the container slowly inside the fume hood to avoid creating a plume of powder.
-
Use a spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid dropping or tapping the spatula, which can aerosolize the powder.
-
Once weighing is complete, securely close the primary container.
-
-
Post-Handling & Decontamination:
-
Clean any residual powder from the spatula and work surface using a damp cloth (with an appropriate solvent like water or ethanol, if compatible), ensuring not to create dust.
-
Dispose of the weigh boat and any contaminated bench paper in the designated solid chemical waste container.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order: gloves first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water.[1]
-
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
Chemical waste disposal is strictly regulated.
-
Waste Characterization: This compound is a non-halogenated organic solid.
-
Containment: All waste, including contaminated consumables (gloves, weigh boats, paper towels), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Institutional Protocol: The final disposal method must be in accordance with your institution's Environmental Health & Safety (EHS) guidelines and comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. falseguridad.com [falseguridad.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

